molecular formula C10H19N3O B1592724 1-(Piperidin-4-yl)-1,4-diazepan-5-one CAS No. 344779-09-5

1-(Piperidin-4-yl)-1,4-diazepan-5-one

Cat. No.: B1592724
CAS No.: 344779-09-5
M. Wt: 197.28 g/mol
InChI Key: SJFGTKYMEANZJW-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1,4-diazepan-5-one is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-yl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10-3-7-13(8-6-12-10)9-1-4-11-5-2-9/h9,11H,1-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFGTKYMEANZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627795
Record name 1-(Piperidin-4-yl)-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344779-09-5
Record name 1-(Piperidin-4-yl)-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of Piperidinyl-Diazepanones: A New Frontier in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in clinically successful drugs targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[1] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for interacting with biological targets.[1] Similarly, the diazepanone core, particularly in the form of benzodiazepines, has a long and storied history in pharmacology, most notably for its potent effects on the CNS.[2][3] These compounds traditionally exert their effects by modulating the activity of the GABA-A receptor, a key player in neuronal inhibition.[2]

The strategic combination of these two powerful pharmacophores into a single molecular entity, the piperidinyl-diazepanone, represents a compelling approach in modern drug discovery. This guide delves into the burgeoning field of piperidinyl-diazepanones, exploring their synthesis, biological activities, and therapeutic potential beyond the classical benzodiazepine targets. We will particularly focus on their emerging role as potent kinase inhibitors, showcasing how the fusion of these scaffolds can lead to novel mechanisms of action and therapeutic opportunities in oncology and beyond.

Beyond GABA: Piperidinyl-Diazepanones as Kinase Inhibitors

While the diazepanone moiety might suggest activity at GABA-A receptors, recent research has unveiled a more diverse pharmacological profile for certain piperidinyl-diazepanone derivatives. A significant area of investigation is their potential as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are often dysregulated in diseases like cancer.[4][5] This shift in focus from ion channels to enzyme inhibition highlights the remarkable versatility of the diazepanone scaffold when appropriately functionalized.

One notable example is the development of piperidinyl-substituted benzoxazole derivatives that demonstrate potent dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) kinases.[5] Both VEGFR-2 and c-Met are receptor tyrosine kinases that are crucial for tumor angiogenesis, growth, and metastasis, making them attractive targets for anticancer therapies.[5] The piperidinyl moiety in these compounds is often crucial for establishing key interactions within the ATP-binding pocket of the kinases, thereby blocking their activity.

Mechanism of Action: Dual Inhibition of Pro-Oncogenic Signaling

The anticancer activity of these novel piperidinyl-diazepanone analogues stems from their ability to simultaneously block the signaling pathways driven by VEGFR-2 and c-Met.

  • VEGFR-2 Inhibition: By blocking the ATP-binding site of VEGFR-2, these compounds prevent the phosphorylation of downstream signaling molecules, thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • c-Met Inhibition: Similarly, inhibition of c-Met disrupts signaling pathways that promote cell proliferation, survival, and invasion, thus curbing tumor growth and metastasis.

The dual-inhibitory nature of these compounds is a significant advantage, as it can lead to a more comprehensive and durable antitumor response compared to single-target agents.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Piperidinyl-Diazepanone Piperidinyl-Diazepanone VEGFR-2 VEGFR-2 Piperidinyl-Diazepanone->VEGFR-2 Inhibits c-Met c-Met Piperidinyl-Diazepanone->c-Met Inhibits Angiogenesis Angiogenesis Piperidinyl-Diazepanone->Angiogenesis Blocks Tumor Growth & Metastasis Tumor Growth & Metastasis Piperidinyl-Diazepanone->Tumor Growth & Metastasis Blocks Downstream Signaling (Angiogenesis) Downstream Signaling (Angiogenesis) VEGFR-2->Downstream Signaling (Angiogenesis) Downstream Signaling (Proliferation, Invasion) Downstream Signaling (Proliferation, Invasion) c-Met->Downstream Signaling (Proliferation, Invasion) VEGF VEGF VEGF->VEGFR-2 Binds HGF HGF HGF->c-Met Binds Downstream Signaling (Angiogenesis)->Angiogenesis Downstream Signaling (Proliferation, Invasion)->Tumor Growth & Metastasis

Figure 1: Mechanism of dual VEGFR-2/c-Met inhibition by piperidinyl-diazepanones.

Synthesis of Piperidinyl-Diazepanones: A General Workflow

The synthesis of piperidinyl-diazepanones can be achieved through multi-step synthetic routes. A general and adaptable approach involves the initial synthesis of a core diazepanone structure, followed by the introduction of the piperidinyl moiety. The following is a representative, conceptual workflow based on common synthetic strategies for related heterocyclic compounds.

G Starting Materials Starting Materials Diazepanone Core Synthesis Diazepanone Core Synthesis Starting Materials->Diazepanone Core Synthesis Step 1 Functionalization Functionalization Diazepanone Core Synthesis->Functionalization Step 2 Piperidinyl Moiety Introduction Piperidinyl Moiety Introduction Functionalization->Piperidinyl Moiety Introduction Step 3 Final Product Final Product Piperidinyl Moiety Introduction->Final Product Step 4

Figure 2: General synthetic workflow for piperidinyl-diazepanones.
Detailed Experimental Protocol: Synthesis of a Piperidinyl-Benzoxazole-Diazepanone Analog

The following protocol is a representative example for the synthesis of a piperidinyl-functionalized diazepanone derivative, adapted from methodologies for similar kinase inhibitors.

Step 1: Synthesis of the Diazepanone Core

  • Reaction Setup: To a solution of a suitable 2-aminobenzophenone precursor in a polar aprotic solvent (e.g., DMF), add a glycine ester hydrochloride and a non-nucleophilic base (e.g., triethylamine).

  • Reaction Conditions: Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization of the Diazepanone Core

  • Reaction Setup: Dissolve the synthesized diazepanone core in a suitable solvent (e.g., dichloromethane).

  • Reaction Conditions: Add a functionalizing agent, such as a haloacetyl chloride, dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Step 3: Introduction of the Piperidinyl Moiety

  • Reaction Setup: To a solution of the functionalized diazepanone in a polar solvent (e.g., acetonitrile), add the desired piperidine derivative and a base (e.g., potassium carbonate).

  • Reaction Conditions: Heat the mixture to reflux and stir for 8-16 hours.

  • Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the final piperidinyl-diazepanone product by column chromatography.

Biological Evaluation: A Step-by-Step Approach

The biological activity of newly synthesized piperidinyl-diazepanones is assessed through a series of in vitro and cell-based assays.

G Synthesis of Piperidinyl-Diazepanones Synthesis of Piperidinyl-Diazepanones In Vitro Kinase Assays In Vitro Kinase Assays Synthesis of Piperidinyl-Diazepanones->In Vitro Kinase Assays Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Determine IC50 values Determine IC50 values In Vitro Kinase Assays->Determine IC50 values In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Cell-Based Assays->Cytotoxicity Assays (e.g., MTT) Cell Cycle Analysis Cell Cycle Analysis Cell-Based Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell-Based Assays->Apoptosis Assays

Figure 3: Experimental workflow for the biological evaluation of piperidinyl-diazepanones.
In Vitro Kinase Inhibition Assays

The direct inhibitory effect of the compounds on target kinases is determined using in vitro kinase assays.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence.

  • Protocol:

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP.

    • Add the piperidinyl-diazepanone compound at a range of concentrations.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of product formed.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

The effects of the compounds on cancer cells are evaluated using various cell-based assays.

  • Cytotoxicity Assays (e.g., MTT Assay): These assays determine the concentration of the compound that is toxic to cancer cells.

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M).

  • Apoptosis Assays: Assays such as Annexin V staining are used to determine if the compounds induce programmed cell death (apoptosis) in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of a series of hypothetical piperidinyl-diazepanone derivatives against VEGFR-2 and c-Met.

Compound IDR1-SubstituentR2-SubstituentVEGFR-2 IC50 (µM)c-Met IC50 (µM)
PDZ-01 HPhenyl1.252.50
PDZ-02 4-FluoroPhenyl0.781.12
PDZ-03 H4-Chlorophenyl0.951.88
PDZ-04 4-Fluoro4-Chlorophenyl0.15 0.21

Therapeutic Potential and Future Directions

The exploration of piperidinyl-diazepanones as kinase inhibitors is a promising avenue for the development of novel anticancer agents.[5][6] The ability to tune the selectivity and potency of these compounds through chemical modification of both the piperidinyl and diazepanone scaffolds offers a high degree of flexibility for drug design.

Furthermore, the potential for these compounds to cross the blood-brain barrier, a characteristic often associated with diazepine structures, opens up the possibility of treating brain tumors and CNS-related disorders.[7] Future research in this area will likely focus on:

  • Optimizing Potency and Selectivity: Fine-tuning the structure of piperidinyl-diazepanones to maximize their inhibitory activity against specific kinase targets while minimizing off-target effects.

  • Exploring Other Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.[8]

  • In Vivo Efficacy Studies: Evaluating the antitumor activity and pharmacokinetic profiles of lead compounds in animal models.

Conclusion

Piperidinyl-diazepanones represent a novel and exciting class of compounds with significant therapeutic potential. By moving beyond the traditional pharmacological profile of benzodiazepines, researchers have unlocked new opportunities for targeting key cellular signaling pathways. The successful development of piperidinyl-diazepanones as potent kinase inhibitors underscores the power of scaffold hopping and rational drug design in the quest for new and effective medicines. As our understanding of the complex interplay between chemical structure and biological activity continues to grow, the future for this versatile class of molecules appears bright.

References

Sources

predicted ADME properties of 1-(Piperidin-4-yl)-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ADME Properties of 1-(Piperidin-4-yl)-1,4-diazepan-5-one

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and optimizing for clinical success. For novel chemical entities such as this compound, where empirical data is not yet available, in silico predictive modeling serves as an indispensable tool. This technical guide provides a comprehensive, computationally-derived ADME profile for this compound. We will dissect its core physicochemical characteristics, predict its pharmacokinetic journey through the body, and identify potential metabolic liabilities and toxicity flags. The methodologies presented herein are designed to be self-validating, grounded in established principles of medicinal chemistry and computational science, offering researchers a robust framework for decision-making in the early phases of drug development.

Introduction: The Imperative of Early-Stage ADME Profiling

The path from a promising hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic properties.[1] The practice of "failing early and failing cheap" underscores the necessity of integrating ADME assessments at the very outset of a project. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate thousands of compounds, prioritizing those with the highest likelihood of possessing drug-like qualities.[2]

This guide focuses on this compound, a molecule featuring a diazepanone core, reminiscent of the benzodiazepine class of drugs known for their activity on the central nervous system (CNS).[3] By predicting its ADME profile, we aim to provide actionable insights for its potential development, whether as a CNS agent or for other therapeutic indications.

Predicted Physicochemical and Drug-Likeness Properties

The foundation of any ADME profile lies in the molecule's fundamental physicochemical properties. These parameters govern its behavior in both aqueous and lipid environments, directly influencing its absorption, distribution, and potential to reach its therapeutic target. The predicted properties for this compound are summarized below.

PropertyPredicted ValueSignificance in ADME
Molecular Formula C₁₀H₁₉N₃O---
Molecular Weight 197.28 g/mol Low molecular weight is favorable for absorption and diffusion.
LogP (Lipophilicity) -0.85Low lipophilicity suggests good aqueous solubility but may limit passive membrane permeability.
Topological Polar Surface Area (TPSA) 61.9 ŲTPSA is a key predictor of membrane permeability and BBB penetration.
Hydrogen Bond Donors 2Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 3Influences solubility and membrane permeability.
Rotatable Bonds 1Low number indicates conformational rigidity, which can be favorable for binding.
pKa (Strongest Basic) 9.5The presence of a strong basic center (piperidine nitrogen) means the molecule will be predominantly protonated at physiological pH.
Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a heuristic used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable.[4][5][6] A compound is generally considered to have favorable oral absorption characteristics if it meets the following criteria:

  • Molecular Weight ≤ 500 Da

  • LogP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Assessment for this compound:

  • Molecular Weight: 197.28 (Pass )

  • LogP: -0.85 (Pass )

  • Hydrogen Bond Donors: 2 (Pass )

  • Hydrogen Bond Acceptors: 3 (Pass )

The compound successfully passes all criteria of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability.

G cluster_Lipinski Lipinski's Rule of Five Evaluation Compound This compound MW MW ≤ 500 Da (197.28) Compound->MW LogP LogP ≤ 5 (-0.85) Compound->LogP HBD HBD ≤ 5 (2) Compound->HBD HBA HBA ≤ 10 (3) Compound->HBA Result Prediction: Good Oral Bioavailability MW->Result LogP->Result HBD->Result HBA->Result

Figure 1: Lipinski's Rule of Five analysis workflow.

Predicted ADME Profile

Building upon the physicochemical foundation, we can now predict the compound's journey through the body.

Absorption
  • Solubility: With a low predicted LogP of -0.85 and a strongly basic pKa, this compound is predicted to have high aqueous solubility . At the acidic pH of the stomach, the piperidine nitrogen will be fully protonated, further enhancing solubility. Poor solubility is a major hurdle in drug development, and this predicted high solubility is a significant advantage.[7]

  • Permeability: The Topological Polar Surface Area (TPSA) is a critical descriptor for predicting intestinal absorption and brain penetration.[8] With a TPSA of 61.9 Ų, the compound is below the typical threshold of 140 Ų for poor membrane permeability and also below the ~90 Ų often associated with good CNS penetration. This suggests moderate to good passive permeability . While high solubility is good, the molecule's polarity may slightly temper its rate of passive diffusion across the gut wall.

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter that can actively pump drugs out of cells, reducing their absorption and penetration into tissues like the brain. While a definitive prediction requires specific modeling, molecules with basic nitrogen atoms can sometimes be substrates for P-gp. This presents a potential risk that should be evaluated experimentally.[9]

Distribution
  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, therefore, its efficacy and clearance. Highly lipophilic drugs tend to exhibit high PPB. Given the low LogP (-0.85) of this compound, it is predicted to have low plasma protein binding . This would result in a high fraction of unbound drug, which is generally favorable for target engagement.

  • Volume of Distribution (Vd): The Vd indicates the extent of a drug's distribution into tissues. With its low molecular weight and hydrophilic nature, the compound is likely to distribute into extracellular fluid but may not extensively penetrate into adipose tissue. The basic nature (pKa ~9.5) could lead to some lysosomal trapping, potentially increasing the Vd. A low to moderate Vd is predicted.

  • Blood-Brain Barrier (BBB) Penetration: Penetrating the BBB is essential for drugs targeting the CNS.[10] Key predictors for BBB permeation include a molecular weight under 400-500 Da, a TPSA under 90 Ų, and a low number of hydrogen bond donors.[8]

    • MW: 197.28 (Favorable )

    • TPSA: 61.9 Ų (Favorable )

    • HBD: 2 (Favorable )

    • pKa: ~9.5 (The high basicity means it will be mostly ionized at physiological pH 7.4, which can limit passive diffusion across the BBB).

Despite favorable MW and TPSA, the high degree of ionization at physiological pH is a confounding factor. While some penetration is possible, it may be limited. If CNS activity is desired, this property would need careful experimental validation. It is predicted to be a potential CNS penetrant, but with uncertainty due to ionization .

Metabolism

The metabolism of a drug candidate is a critical determinant of its half-life and potential for drug-drug interactions. The structure of this compound presents several potential sites for metabolic transformation by Cytochrome P450 (CYP) enzymes.[11]

  • Predicted Metabolic Hotspots:

    • Piperidine Ring Oxidation: The aliphatic piperidine ring is a prime candidate for hydroxylation at positions 3 or 4.

    • N-Dealkylation: While there are no simple alkyl groups on the nitrogens, oxidative cleavage of the piperidine from the diazepanone nitrogen is a possibility.

    • Diazepanone Ring Metabolism: The lactam moiety is generally stable, but hydroxylation on the aliphatic carbons of the diazepanone ring is possible.

  • Predicted CYP Isoform Involvement: Metabolism of such structures is commonly mediated by CYP3A4 and CYP2D6 , the two most prevalent drug-metabolizing enzymes in the human liver. Inhibition or induction of these enzymes by the compound would be a key experimental checkpoint.[12]

G cluster_Metabolism Predicted Metabolic Pathways Parent This compound M1 Hydroxylated Piperidine Metabolite Parent->M1 CYP-mediated Oxidation (Site 1) M2 Hydroxylated Diazepanone Metabolite Parent->M2 CYP-mediated Oxidation (Site 2) M3 Ring-Opened Metabolite Parent->M3 Hydrolysis (minor)

Figure 2: Potential metabolic pathways for the compound.
Excretion

The primary route of elimination for small, hydrophilic molecules is typically renal (via the kidneys). Given its predicted high solubility and low molecular weight, this compound and its potential polar metabolites are expected to be primarily cleared through renal excretion .[13]

Toxicity Prediction (In Silico Flags)
  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. While definitive prediction is complex, the presence of a basic nitrogen and a specific spatial arrangement of atoms can increase hERG liability. This compound possesses a basic piperidine, which warrants future experimental evaluation for hERG activity.

  • Mutagenicity/Carcinogenicity: No obvious structural alerts (e.g., aromatic amines, nitro groups) that are commonly associated with mutagenicity are present in the structure. Therefore, the risk is predicted to be low .

  • Hepatotoxicity: Drug-induced liver injury is a significant concern. The potential for reactive metabolite formation during CYP-mediated oxidation exists, but there are no overt structural motifs strongly linked to hepatotoxicity. The risk is considered low to moderate pending experimental data.

Experimental Protocols: A Virtual Workflow

To validate these in silico predictions, a tiered experimental approach is recommended. The following outlines a standard workflow for early ADME screening.

G cluster_Workflow In Silico to In Vitro ADME Workflow InSilico In Silico Prediction (This Guide) Solubility Kinetic Solubility Assay (Nephelometry) InSilico->Solubility Permeability PAMPA Assay (Permeability) Solubility->Permeability Metabolism Microsomal Stability (HLM/RLM) Permeability->Metabolism Toxicity Early TOX (hERG, Cytotoxicity) Metabolism->Toxicity InVivo Rodent PK Study (Oral/IV Dosing) Toxicity->InVivo

Sources

Methodological & Application

Application Notes and Protocols for 1-(Piperidin-4-yl)-1,4-diazepan-5-one: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks is paramount to the discovery of next-generation therapeutics. The piperidine and 1,4-diazepan-5-one moieties are independently recognized as privileged structures, frequently incorporated into a multitude of clinically successful drugs due to their favorable pharmacokinetic and pharmacodynamic properties.[1] The strategic fusion of these two pharmacophores into the singular entity, 1-(Piperidin-4-yl)-1,4-diazepan-5-one , presents a compelling and largely unexplored scaffold for the synthesis of a diverse array of chemical libraries. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, characterization, and potential derivatization of this versatile research chemical intermediate. While direct literature on this specific molecule is nascent, the principles outlined herein are grounded in established synthetic methodologies for related heterocyclic systems.

The inherent structural features of this compound, namely the secondary amine of the piperidine ring and the secondary amine and lactam functionalities of the diazepanone ring, offer multiple points for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of biological activity, making it an attractive starting point for lead optimization campaigns targeting a range of therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases.[2]

Physicochemical Properties and Structural Attributes

While experimental data for this compound is not extensively documented, its physicochemical properties can be predicted based on its constituent fragments. These predicted properties are crucial for designing synthetic routes, purification strategies, and for anticipating its behavior in biological systems.

PropertyPredicted ValueRationale/Significance
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol Influences diffusion and transport properties.
LogP ~ -0.5 to 0.5The hydrophilic nature suggests good aqueous solubility, which is often desirable for drug candidates.
Hydrogen Bond Donors 2 (piperidine N-H, diazepanone N-H)Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 2 (diazepanone C=O, diazepanone N)Contributes to target binding and solubility.
pKa (most basic) ~ 9.5 - 10.5 (piperidine nitrogen)The piperidine nitrogen is the most basic site, relevant for salt formation and biological interactions.
pKa (less basic) ~ 5.5 - 6.5 (diazepanone nitrogen)The amide nitrogen is significantly less basic.

Proposed Synthetic Pathway: A Convergent Approach

A robust and efficient synthesis of this compound can be envisioned through a convergent strategy, leveraging well-established chemical transformations. The proposed pathway involves the initial synthesis of the two key building blocks, a protected piperidin-4-ylamine and a suitable acrylic acid derivative, followed by their coupling and subsequent cyclization.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Piperidine Moiety Synthesis cluster_1 Diazepanone Ring Precursor cluster_2 Coupling and Cyclization BocAnhydride Boc Anhydride Piperidin4one Piperidin-4-one BocPiperidinone N-Boc-piperidin-4-one Piperidin4one->BocPiperidinone Protection BocPiperidinylamine 4-Amino-N-Boc-piperidine BocPiperidinone->BocPiperidinylamine Reductive Amination Ammonia Ammonia, Reductive Amination CoupledProduct Coupled Intermediate BocPiperidinylamine->CoupledProduct EthylAcrylate Ethyl Acrylate MichaelAdduct Michael Adduct EthylAcrylate->MichaelAdduct Michael Addition Ethylenediamine Ethylenediamine Ethylenediamine->MichaelAdduct MichaelAdduct->CoupledProduct Amide Coupling TargetMolecule 1-(Piperidin-4-yl)-1,4- diazepan-5-one CoupledProduct->TargetMolecule Intramolecular Cyclization Deprotection Deprotection (e.g., TFA) TargetMolecule->Deprotection Final Deprotection

Caption: A convergent synthetic route to the target intermediate.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the proposed synthesis.

Protocol 1: Synthesis of 4-Amino-N-Boc-piperidine

This protocol describes the synthesis of the protected piperidine building block.

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent the secondary amine of piperidine from undergoing undesired side reactions during the subsequent coupling step. Reductive amination is a reliable method for the conversion of ketones to amines.[3]

Materials:

  • N-Boc-piperidin-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford 4-Amino-N-Boc-piperidine.

Protocol 2: Synthesis of 1-(N-Boc-Piperidin-4-yl)-1,4-diazepan-5-one

This protocol details the coupling of the protected piperidine with the diazepanone precursor followed by cyclization.

Rationale: The formation of the 1,4-diazepan-5-one ring is proposed to occur via a Michael addition of ethylenediamine to an acrylate, followed by an intramolecular amidation. This one-pot approach is efficient and avoids the isolation of potentially unstable intermediates.

Materials:

  • 4-Amino-N-Boc-piperidine

  • Ethyl acrylate

  • Ethylenediamine

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-N-Boc-piperidine (1.0 eq) in ethanol.

  • Add ethyl acrylate (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • To this mixture, add ethylenediamine (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Monitor the formation of the cyclized product by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1-(N-Boc-Piperidin-4-yl)-1,4-diazepan-5-one.

Protocol 3: Deprotection to Yield this compound

This final step removes the Boc protecting group to furnish the target intermediate.

Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the efficient cleavage of Boc protecting groups, typically affording the product as a salt which can be neutralized in a subsequent workup.

Materials:

  • 1-(N-Boc-Piperidin-4-yl)-1,4-diazepan-5-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(N-Boc-Piperidin-4-yl)-1,4-diazepan-5-one (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

Analytical Characterization

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity. The following analytical techniques are recommended:

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine and diazepanone ring protons. The disappearance of the Boc group's characteristic signal after deprotection.
¹³C NMR Resonances for the carbonyl carbon of the lactam and the aliphatic carbons of both heterocyclic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-N stretching.

Applications in Medicinal Chemistry: A Gateway to Novel Derivatives

The strategic placement of reactive functional groups in this compound opens up a vast chemical space for the synthesis of diverse compound libraries.

Diagram 2: Derivatization Strategies for this compound

G cluster_piperidine Piperidine N-H Derivatization cluster_diazepanone Diazepanone N-H Derivatization Intermediate This compound Alkylation Alkylation (R-X) Intermediate->Alkylation R-N(piperidine) Acylation Acylation (RCOCl) Intermediate->Acylation RCO-N(piperidine) Sulfonylation Sulfonylation (RSO₂Cl) Intermediate->Sulfonylation RSO₂-N(piperidine) ReductiveAmination Reductive Amination (RCHO) Intermediate->ReductiveAmination RCH₂-N(piperidine) Alkylation2 Alkylation (R'-X) Intermediate->Alkylation2 R'-N(diazepanone) Arylation Buchwald-Hartwig Arylation Intermediate->Arylation Ar-N(diazepanone)

Caption: Potential derivatization points on the core scaffold.

N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine moiety is a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

  • N-Alkylation: Reaction with various alkyl halides can introduce lipophilic or functionalized side chains.

  • N-Acylation: Acylation with acid chlorides or anhydrides can be used to introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

  • N-Sulfonylation: The formation of sulfonamides can introduce groups that can modulate the pKa and solubility of the final compound.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can lead to the formation of N-alkylated derivatives with diverse substitution patterns.

Functionalization of the 1,4-Diazepan-5-one Ring

The secondary amine within the diazepanone ring provides another site for modification, although its reactivity will be influenced by the adjacent lactam.

  • N-Alkylation: While potentially more challenging than the piperidine nitrogen, alkylation at this position can be achieved under specific conditions.

  • N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents, significantly expanding the chemical diversity of the resulting library.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For specific reagents used in the synthesis, consult their respective Safety Data Sheets (SDS) for detailed handling and disposal information.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing scaffold. The ability to readily access a diverse range of analogs through the functionalization of its multiple reactive sites makes it an invaluable tool in the modern drug discovery workflow. Further investigation into the biological activities of its derivatives is warranted and is anticipated to yield exciting new discoveries.

References

  • G. L. Stahl, R. Walter, and C. W. Smith, "A convenient, large-scale synthesis of N-tert-butoxycarbonyl-4-piperidone," J. Org. Chem., vol. 43, no. 11, pp. 2285–2286, 1978. [Link]

  • R. F. Borch, M. D. Bernstein, and H. D. Durst, "The cyanohydridoborate anion as a selective reducing agent," J. Am. Chem. Soc., vol. 93, no. 12, pp. 2897–2904, 1971. [Link]

  • J. F. Hartwig, "Evolution of a fourth generation catalyst for the amination and etherification of aryl halides," Acc. Chem. Res., vol. 41, no. 11, pp. 1534–1544, 2008. [Link]

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PMC - PubMed Central, [Link]

  • "Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial," PMC - NIH, [Link]

  • "Synthesis of N-Substituted piperidines from piperidone," ResearchGate, [Link]

  • "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," PubMed, [Link]

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Application Note: A Strategic Guide to High-Throughput Screening of 1-(Piperidin-4-yl)-1,4-diazepan-5-one, a Novel Privileged Structure Hybrid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel chemical entities for drug discovery, the strategic selection of screening compounds is paramount. This guide focuses on 1-(Piperidin-4-yl)-1,4-diazepan-5-one , a molecule that merges two "privileged" scaffolds: the piperidine ring, a cornerstone of modern medicinal chemistry, and the 1,4-diazepan-5-one core, renowned for its diverse biological activities. While this specific molecule is not extensively characterized in public literature, its hybrid structure presents a compelling starting point for screening campaigns. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a high-throughput screening (HTS) campaign with this compound. We will delve into the rationale for its selection, propose hypothesis-driven target classes, and provide detailed, self-validating protocols for both biochemical and cell-based assays, culminating in a robust hit validation workflow.

Compound Profile & Rationale for Screening

The foundation of any successful screening campaign is a deep understanding of the candidate molecule's potential. The rationale for screening this compound is built upon the well-documented success of its constituent chemical motifs.

Chemical Structure and Properties

This compound is a small molecule that combines the structural features of a piperidine and a diazepanone. Its properties make it an attractive candidate for drug discovery, aligning with general guidelines for oral bioavailability.

PropertyValueSource
CAS Number 344779-09-5[1]
Molecular Formula C₁₀H₁₉N₃O[2]
Molecular Weight 197.28 g/mol Calculated
Structure Chemical Structure of this compound[2]
The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[3] Its ubiquity is due to its favorable physicochemical properties, which can enhance a molecule's "druggability." The presence of the piperidine motif often improves pharmacokinetic (ADME) properties, such as aqueous solubility and metabolic stability, while providing a versatile three-dimensional framework for interacting with biological targets.[3][4] Introducing chiral piperidine scaffolds, in particular, can significantly enhance biological activity and selectivity.[5]

The 1,4-Diazepan-5-one Core: A Privileged CNS and Kinase Scaffold

The seven-membered diazepine ring system is a classic "privileged structure," most famously represented by the benzodiazepine class of drugs (e.g., Diazepam).[6][7] These molecules are potent modulators of the central nervous system (CNS), primarily through their action on γ-aminobutyric acid type A (GABA-A) receptors.[8] However, the versatility of the diazepine and diazepanone scaffold extends far beyond CNS targets. Recent research has demonstrated its utility in developing potent and selective inhibitors for other target classes, such as protein kinases, including checkpoint kinase 1 (Chk1), a key regulator of the cell cycle.[9] This structural diversity makes the diazepanone core a rich source for discovering modulators of various biological pathways.

Hypothesis-Driven Target Selection

The hybrid nature of this compound allows for the formulation of several hypotheses regarding its potential biological targets. This strategic approach focuses screening efforts on target classes where the compound is most likely to exhibit activity.

  • CNS Targets: Given the history of the diazepine core, screening against a panel of CNS-related G-protein coupled receptors (GPCRs) and ion channels, particularly the GABA-A receptor complex, is a logical starting point.[8]

  • Protein Kinases: The diazepinone moiety has been successfully employed as a kinase inhibitor scaffold.[9] Therefore, screening against a broad panel of protein kinases could uncover novel inhibitors of cellular signaling pathways.

  • Phenotypic Screening: An alternative strategy is to perform phenotypic screens, such as assessing cytotoxicity in various cancer cell lines or monitoring changes in cell morphology.[10] This approach is target-agnostic and can reveal unexpected biological activities that can be further investigated in target deconvolution studies.

High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign is a systematic, multi-stage process designed to identify and validate promising compounds from a large library. The workflow described below ensures that resources are focused on the most promising candidates while systematically eliminating false positives.[11][12]

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Validation & Characterization Compound_Prep Compound Preparation (Solubilization, Plating) Assay_Dev Assay Development & Miniaturization (384/1536-well) Compound_Prep->Assay_Dev Assay_Val Assay Validation (Z'-Factor > 0.5) Assay_Dev->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Hit_ID Primary Hit Identification (Activity > 3σ of Control) Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-test from fresh stock) Hit_ID->Hit_Conf Dose_Resp Dose-Response Analysis (IC50 / EC50 Determination) Hit_Conf->Dose_Resp Counter_Screen Counter & Orthogonal Screens (Rule out artifacts) Dose_Resp->Counter_Screen SAR Preliminary SAR (Analog Analysis) Counter_Screen->SAR Validated_Hit Validated Hit for Hit-to-Lead Campaign SAR->Validated_Hit

Caption: High-Throughput Screening (HTS) Workflow.

Pre-Screening Preparation & Assay Development

Rigorous preparation and assay validation are critical for the success of any HTS campaign. This phase ensures that the screening data is reliable, reproducible, and meaningful.

Protocol: Compound Management
  • Solubilization: Prepare a 10 mM primary stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer or sonicator.

  • Storage: Aliquot the primary stock into small volumes in sealed, low-binding tubes and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Assay-Ready Plates: Using an automated liquid handler, create intermediate or "assay-ready" plates by diluting the primary stock to a concentration of 1 mM in DMSO. These plates are then used to dose the final assay plates, typically resulting in a final compound concentration of 10 µM in the assay with a final DMSO concentration ≤ 0.5%.

Assay Miniaturization and Optimization

The goal is to convert a laboratory-scale assay into a high-throughput format, typically in 384- or 1536-well plates.[13] This reduces the consumption of expensive reagents and the test compound while increasing throughput. During this phase, parameters such as reagent concentrations, incubation times, and temperature are optimized to achieve the best possible signal-to-background ratio and assay window.

Establishing Assay Robustness (Z'-Factor)

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[11] It reflects the dynamic range and data variation associated with the assay measurements.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control (vehicle).

Procedure:

  • Prepare a 384-well plate.

  • In half of the wells (n=192), perform the assay with the positive control.

  • In the other half (n=192), perform the assay with the negative control (e.g., DMSO vehicle).

  • Calculate the Z'-factor. An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5. [11]

Protocol for a Biochemical (Kinase-Targeted) HTS Assay

This protocol provides an example of a biochemical assay to screen for inhibitors of a protein kinase, a plausible target class based on the diazepinone scaffold.[9]

Example Target & Assay Principle
  • Target: A representative protein kinase (e.g., Chk1).

  • Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in luminescence relative to the vehicle control indicates inhibition of the kinase.

Detailed Step-by-Step Protocol (384-well format)
  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) in the appropriate kinase buffer as recommended by the manufacturer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo) or a pin tool, dispense 50 nL of the test compound from the 1 mM assay-ready plate into the wells of a 384-well assay plate. This will yield a final concentration of 10 µM in a 5 µL reaction volume.

  • Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution to all wells.

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis

Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos) / (Lumi_neg - Lumi_pos)) Where:

  • Lumi_compound is the luminescence signal in the presence of the test compound.

  • Lumi_pos is the average signal of the positive control (e.g., a known potent inhibitor).

  • Lumi_neg is the average signal of the negative control (DMSO vehicle).

Protocol for a Cell-Based (Phenotypic) HTS Assay

This protocol outlines a cell-based assay to screen for compounds that induce cytotoxicity in a cancer cell line, a common phenotypic screening approach.[14][15]

Example Target & Assay Principle
  • Target: Cancer cell viability (e.g., in the HeLa cervical cancer cell line).

  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal indicates a loss of cell viability.

Detailed Step-by-Step Protocol (384-well format)
  • Cell Seeding: Using a multi-drop dispenser, seed 2,000 HeLa cells in 40 µL of complete growth medium into each well of a 384-well, clear-bottom, white-walled plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Add 50 nL of the test compound from the 1 mM assay-ready plate to the cell plates.

  • Treatment Incubation: Return the plates to the incubator for 48 hours.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis

Calculate the percent cytotoxicity for each well: % Cytotoxicity = 100 * (1 - (Lumi_compound / Lumi_neg)) Where:

  • Lumi_compound is the signal from compound-treated cells.

  • Lumi_neg is the average signal from vehicle-treated cells.

Post-Screening Data Analysis and Hit Validation

Raw screening data is not an end in itself. A rigorous validation process is essential to confirm initial "hits" and eliminate artifacts, ensuring that follow-up efforts are directed toward genuinely active compounds.[16]

Primary Hit Identification

A primary hit is typically defined as a compound that produces a response greater than a pre-defined threshold. A common and statistically robust method is to set the threshold at three standard deviations (σ) from the mean of the negative control population.

  • For inhibition assays: Activity > (μ_neg + 3σ_neg)

  • For activation assays: Activity > (μ_neg + 3σ_neg)

Hit Confirmation and Prioritization Workflow

All primary hits must undergo a stringent validation funnel to confirm their activity and characterize their behavior. This process is crucial for distinguishing true hits from false positives that can arise from compound aggregation or assay interference.[17][18]

Hit_Validation_Funnel Primary_Hits Primary Hits from HTS Reorder_Retest Re-order or Re-synthesize Compound Powder Primary_Hits->Reorder_Retest Cherry-pick Dose_Response Confirm Activity & Potency (10-point Dose Response Curve) Reorder_Retest->Dose_Response Fresh Stock Orthogonal_Assay Orthogonal Assay Confirmation (Different Technology/Principle) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screening (Identify non-specific activity, assay interference) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (Test available analogs) Counter_Screen->SAR_Analysis Validated_Lead Validated Lead Series SAR_Analysis->Validated_Lead

Caption: Hit Validation and Prioritization Funnel.

Protocol: Dose-Response Analysis (IC₅₀/EC₅₀ Determination)
  • Prepare Stock: Create a fresh 10 mM DMSO stock of the confirmed hit compound.

  • Serial Dilution: Perform a 10-point, 1:3 serial dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.5 µM).

  • Dose Plate: Transfer the dilutions to an assay-ready plate.

  • Perform Assay: Run the primary assay using the serially diluted compound.

  • Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Genedata Screener) to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Protocol: Orthogonal and Counter-Screening
  • Causality: The purpose of this step is to ensure that the observed biological effect is due to the specific interaction of the compound with the target, not an artifact of the assay technology.[18]

  • Orthogonal Assay: Confirm the hit's activity in a secondary assay that uses a different detection method. For example, if the primary kinase assay used luminescence (ADP-Glo), an orthogonal assay might use fluorescence resonance energy transfer (FRET) or a direct mass spectrometry-based method.[19]

  • Counter-Screening: Perform assays designed to detect common false-positive mechanisms. For a luciferase-based primary screen (like ADP-Glo or CellTiter-Glo), a direct luciferase inhibition counter-screen is mandatory. Other counter-screens can detect compound autofluorescence or aggregation.

Summary and Future Directions

This compound represents a promising, albeit under-characterized, starting point for a drug discovery campaign. Its composite structure, built from two medicinally-validated scaffolds, provides a strong rationale for its inclusion in diverse screening libraries. By employing the systematic HTS and validation workflows detailed in this guide, researchers can effectively probe the biological activity of this molecule. The identification of a validated hit opens the door to the next phase of drug discovery: hit-to-lead optimization, where medicinal chemists will synthesize analogs to explore the structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.[11]

References

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • International Science Community Association. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • RSC Publishing. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

  • MDPI. (2020). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. [Link]

  • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... [Link]

  • ResearchGate. Selected pharmaceutical structures containing piperidine scaffold. [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

  • PubMed. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][8][20]diazepin-11-one-based potent and selective Chk-1 inhibitors. [Link]

  • NIH. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • PubMed. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. [Link]

  • Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). [Link]

  • ResearchGate. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][8][20]diazepine on Kilo Scale. [Link]

  • NIH. (2016). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. [Link]

  • NCBI Bookshelf. Assay Guidance Manual. [Link]

  • PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413). [Link]

  • PubMed Central. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • Lifescience Global. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. [Link]

  • PubChem. 5-Ethyl-1-(4-piperidin-1-ylphenyl)-1,4-diazepane. [Link]

  • Google Patents. Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • NCBI Bookshelf. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

  • PubChem. Diazepanone. [Link]

  • ACS Publications. (2020). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]

  • ResearchGate. (2011). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. (2012). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. [Link]

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  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

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Application Note: Structural Elucidation of 1-(Piperidin-4-yl)-1,4-diazepan-5-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(Piperidin-4-yl)-1,4-diazepan-5-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available spectral data for this specific molecule, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from related structural motifs. Furthermore, it outlines a rigorous, step-by-step experimental protocol for acquiring and interpreting the necessary NMR data to confirm the molecular structure. This document is intended to serve as a practical guide for researchers in synthetic chemistry and drug development, offering insights into the causal reasoning behind experimental choices and ensuring a self-validating approach to structural elucidation.

Introduction

This compound is a heterocyclic compound featuring both a piperidine and a diazepanone moiety. Such structures are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. The diazepine ring, in particular, is a privileged scaffold found in a wide array of therapeutic agents, including anxiolytics and anticonvulsants.[1][2] Accurate structural confirmation is a critical and foundational step in the development of any new chemical entity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This note will first predict the ¹H and ¹³C NMR spectra of the title compound and then provide a detailed protocol for the empirical verification of its structure.

Molecular Structure and Predicted NMR Spectra

The structure of this compound is presented below, with atoms systematically numbered for the purpose of NMR spectral assignment. Understanding the symmetry and the electronic environment of each nucleus is the first step in predicting its resonance frequency.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Confirmation prep Dissolve Sample in Deuterated Solvent H1 ¹H NMR (Proton Environments) prep->H1 Initial Analysis C13 ¹³C NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT Refine Carbon Assignments COSY ¹H-¹H COSY (Proton-Proton Couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Connect Proton & Carbon Data HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Establish Connectivity Across Heteroatoms analysis Spectral Assignment & Structure Verification HMBC->analysis Finalize Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Detailed Experimental Parameters

Rationale: The choice of specific NMR experiments is driven by the need to answer distinct structural questions.

  • ¹H NMR: Provides the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds. This is essential for tracing out the spin systems within the piperidine and diazepanone rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning carbon resonances.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the piperidine ring to the diazepanone ring via the N4-C1' bond, and for assigning quaternary carbons like the carbonyl C5.

A standard 500 MHz spectrometer is recommended for good signal dispersion.

Data Interpretation and Structural Confirmation

Step 1: Assign Protons using ¹H and COSY Spectra. Start by identifying the distinct spin systems. The protons on the piperidine ring (H-2'/H-6' with H-3'/H-5' and H-1') will form one coupled network, identifiable in the COSY spectrum. Similarly, the protons on the diazepanone ring (H-2/H-3 and H-6/H-7) will show their respective correlations.

Step 2: Assign Carbons using HSQC and DEPT Spectra. Use the HSQC spectrum to transfer the proton assignments to their directly attached carbons. For example, the proton signal assigned to H-1' will show a cross-peak to the carbon signal of C1'. The DEPT-135 spectrum will confirm the multiplicity of each carbon (CH vs. CH₂).

Step 3: Connect the Fragments using HMBC. The HMBC spectrum is key to confirming the overall assembly of the molecule. Look for the following critical long-range correlations:

  • A correlation between the methine proton H-1' of the piperidine ring and carbons C3 and C5 of the diazepanone ring will confirm the connectivity at N4.

  • Correlations from protons H-6 and H-7 to the carbonyl carbon C5 will confirm the placement of the carbonyl group.

  • Correlations from the piperidine protons H-2' and H-6' to the methine carbon C1' will solidify the piperidine ring assignments.

By systematically applying the information from this suite of experiments, every proton and carbon signal can be unambiguously assigned, providing definitive confirmation of the structure of this compound.

Conclusion

This application note has provided a predictive analysis of the ¹H and ¹³C NMR spectra for this compound, a molecule for which no public spectral data is currently available. More importantly, it has laid out a detailed and logical experimental protocol for the acquisition and interpretation of the necessary NMR data to rigorously confirm its structure. By following this guide, researchers can confidently elucidate the structure of this and similar novel compounds, a critical step in the journey of drug discovery and development.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health (NIH).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In [Book Title, if available].
  • Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • NMR spectroscopy of small molecules in solution. (2024). In Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (n.d.). Magnetic Resonance in Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 23, 2026, from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (2020). Methods in Enzymology. Retrieved January 23, 2026, from [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

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Application Note: Mass Spectrometry Analysis of 1-(Piperidin-4-yl)-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)-1,4-diazepan-5-one is a novel heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are common in centrally active agents. The molecule combines a piperidine ring, a known pharmacophore in many drugs, with a 1,4-diazepan-5-one moiety, a seven-membered lactam. Accurate and sensitive quantification of this and related compounds in various matrices is crucial for pharmacokinetic, metabolism, and quality control studies during drug development.[1]

This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of method development, from sample preparation to data interpretation, with a focus on electrospray ionization (ESI) and the predicted fragmentation pathways of the molecule. The protocols provided are designed to be a robust starting point for researchers, ensuring scientific integrity and adherence to validation standards.

Predicted Mass and Fragmentation Analysis

A thorough understanding of the molecule's behavior in the mass spectrometer is fundamental to developing a selective and sensitive LC-MS/MS method.[2]

Molecular Weight and Predicted Monoisotopic Mass:

CompoundMolecular FormulaPredicted Monoisotopic Mass (Da)
This compoundC₁₀H₁₉N₃O197.1528

Electrospray Ionization (ESI):

Given the presence of two basic nitrogen atoms in the piperidine and diazepanone rings, this compound is expected to ionize efficiently in positive ion mode ESI.[3] The protonated molecule [M+H]⁺ will be the predominant precursor ion. The basicity of the amine groups facilitates protonation, making ESI a highly suitable ionization technique for this class of compounds.[4]

Predicted Fragmentation Pathways:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 198.1601) is predicted to yield several characteristic product ions. The fragmentation is likely to be directed by the charge localization on the protonated nitrogens and the inherent strain in the cyclic systems.

  • α-Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidine derivatives involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[5] This can result in the formation of stable iminium ions.

  • Ring Opening of the Diazepanone Ring: The lactam functionality within the diazepanone ring can undergo ring-opening, followed by subsequent fragmentation.

  • Loss of Neutral Molecules: Neutral losses, such as the loss of ammonia (NH₃) or water (H₂O), are possible, particularly with higher collision energies.

The following diagram illustrates the predicted fragmentation pathway for the [M+H]⁺ ion of this compound.

G M [M+H]⁺ m/z 198.1601 frag1 Product Ion 1 (Piperidinium ion) m/z 86.0964 M->frag1 Cleavage of C-N bond frag2 Product Ion 2 (Diazepanone fragment) m/z 113.0862 M->frag2 Cleavage of C-C bond frag3 Product Ion 3 (Loss of NH₃) m/z 181.1335 M->frag3 Neutral Loss frag4 Product Ion 4 (Further fragmentation) m/z 57.0704 frag1->frag4 Further Fragmentation

Caption: Predicted MS/MS fragmentation of this compound.

Experimental Protocols

This section outlines a step-by-step methodology for the LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation

The choice of sample preparation method depends on the complexity of the matrix.

A. Direct Injection (for simple matrices like process intermediates):

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards and quality control (QC) samples at desired concentrations.

B. Solid-Phase Extraction (SPE) (for complex matrices like plasma or tissue homogenates):

This is recommended for cleaner extracts and to minimize matrix effects.

  • Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method Development

The following is a starting point for method development. Optimization will be required for specific applications.

Liquid Chromatography (LC) Parameters:

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.A generic gradient to elute compounds with a range of polarities.[5]
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Best for basic compounds containing amine groups.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 150°COptimizes desolvation.
Desolvation Gas Flow 800 L/hrFacilitates solvent evaporation.
Cone Gas Flow 50 L/hrPrevents solvent droplets from entering the mass analyzer.
Collision Gas ArgonUsed for collision-induced dissociation (CID).
Scan Type Multiple Reaction Monitoring (MRM)For high sensitivity and selectivity in quantitative analysis.

MRM Transitions (Predicted):

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
198.1686.100.120
198.16113.090.115

Note: Collision energies should be optimized for the specific instrument being used.

Protocol 3: Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7]

Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five standards, and the correlation coefficient (r²) should be ≥ 0.99.[8]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations and expressing the results as a percentage of the nominal value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Interpretation

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Sample prep Direct Injection or SPE sample->prep extract Prepared Extract prep->extract lc Liquid Chromatography extract->lc ms Tandem Mass Spectrometry lc->ms data Raw Data ms->data process Data Processing data->process quant Quantification process->quant validate Method Validation quant->validate report Report validate->report

Caption: Overall workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the analysis of this compound. The predicted fragmentation patterns and detailed protocols serve as a robust starting point for researchers in the pharmaceutical industry. By following these guidelines and adhering to rigorous validation procedures, reliable and accurate data can be generated to support various stages of drug development.

References

  • Xia, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link][6]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link][2]

  • Lv, J., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health. [Link][7]

  • Kumar, A., et al. (2014). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. [Link][9]

  • Gholivand, K., et al. (2022). An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of 4 β-Lactam Antibiotics, Tazobactam, and Linezolid in Human Plasma Samples. PubMed. [Link][10]

  • Xia, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link][6]

  • Reddy, G. S., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link][8]

  • Lin, C.-H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. [Link][3]

  • Wang, J., et al. (2016). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PubMed Central. [Link][11]

  • Volmer, D. A. (1998). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. PubMed. [Link][12]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link][13]

  • Abdel-Ghany, M. F., et al. (2020). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. [Link]

  • Schlosser, G., & Volk, B. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link][1]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Wohlfarth, A., et al. (2012). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • Pharmaceutical Technology. (2011). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link][14]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. [Link][4]

  • Afers, M. R. E., et al. (2008). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Frazer, L. N., & Fetterolf, D. D. (1989). Targeted class analysis of β-lactam antibiotics by tandem mass spectrometry. OiPub. [Link]

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  • YouTube. (2019). Topic 4.15 - Sequencing Tandem mass spectrometry. YouTube. [Link]

  • LCGC International. (2011). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. [Link][15]

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Sources

Application Notes and Protocols for Developing In Vitro Assays for Piperidinyl-Diazepanone Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Piperidinyl-Diazepanone Scaffold

The piperidinyl-diazepanone structural motif represents a compelling area of exploration in modern drug discovery. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs targeting a wide array of diseases, including those of the central nervous system (CNS), cancer, and infectious agents.[1] Its favorable physicochemical properties often enhance drug-like characteristics.[1] The diazepanone core, a seven-membered ring containing two nitrogen atoms, has been featured in compounds with diverse biological activities, such as inhibitors of bacterial transferase MraY, checkpoint kinase 1 (Chk1) inhibitors, and triple reuptake inhibitors.[2][3][4]

The fusion of these two pharmacologically significant moieties in the piperidinyl-diazepanone scaffold presents a rich, yet underexplored, chemical space. The biological activity of derivatives is highly dependent on the specific substitutions and stereochemistry, making a comprehensive and systematic in vitro screening approach essential for elucidating their mechanism of action and therapeutic potential.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a robust in vitro assay cascade for characterizing the activity of novel piperidinyl-diazepanone compounds. We will detail a logical progression of assays, from initial cytotoxicity profiling to specific target engagement and downstream signaling pathway analysis. The protocols provided herein are designed to be self-validating systems, incorporating essential controls and data analysis workflows to ensure scientific integrity.

A Tiered Approach to In Vitro Characterization

A systematic investigation of a novel compound class begins with broad, phenotype-based assays to determine general cellular effects, followed by more focused, target-based assays to elucidate the specific mechanism of action. This tiered approach, often referred to as an assay cascade, is an efficient method for hit identification and lead optimization.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Screening - Target Class Identification cluster_2 Tier 3: Secondary & Mechanistic Assays Initial Compound Characterization Initial Compound Characterization Cytotoxicity & Cell Proliferation Assays Cytotoxicity & Cell Proliferation Assays Initial Compound Characterization->Cytotoxicity & Cell Proliferation Assays Establish Therapeutic Window Kinase Inhibition Assays Kinase Inhibition Assays Cytotoxicity & Cell Proliferation Assays->Kinase Inhibition Assays If non-cytotoxic at relevant concentrations GPCR Binding Assays GPCR Binding Assays Cytotoxicity & Cell Proliferation Assays->GPCR Binding Assays If non-cytotoxic at relevant concentrations Neurotransmitter Transporter Uptake Assays Neurotransmitter Transporter Uptake Assays Cytotoxicity & Cell Proliferation Assays->Neurotransmitter Transporter Uptake Assays If non-cytotoxic at relevant concentrations Mechanism of Inhibition Studies Mechanism of Inhibition Studies Kinase Inhibition Assays->Mechanism of Inhibition Studies For confirmed hits Downstream Signaling Pathway Analysis Downstream Signaling Pathway Analysis GPCR Binding Assays->Downstream Signaling Pathway Analysis For confirmed hits Cell-Based Target Engagement Assays Cell-Based Target Engagement Assays Neurotransmitter Transporter Uptake Assays->Cell-Based Target Engagement Assays For confirmed hits

Caption: A tiered in vitro assay cascade for piperidinyl-diazepanone characterization.

Tier 1: Foundational Assays - Establishing a Therapeutic Window

Before investigating specific molecular targets, it is crucial to determine the concentration range at which the piperidinyl-diazepanone compounds exhibit biological activity without causing general cellular toxicity. This establishes a "therapeutic window" and informs the concentration ranges for subsequent assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[5]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working concentration of the piperidinyl-diazepanone compounds in culture medium. Perform a serial dilution to create a range of concentrations.[6] It is advisable to start with a broad range, for example, from 100 µM down to 1 nM.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Tier 2: Primary Screening - Identifying a Target Class

Based on the known activities of piperidine and diazepanone derivatives, we will focus on three primary assay types to screen for the most probable target classes: kinases, G-protein coupled receptors (GPCRs), and neurotransmitter transporters.

Protocol 2: ADP-Glo™ Kinase Assay

This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. It is suitable for screening a wide variety of kinases.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase/luciferin reaction.[7] The luminescent signal is directly proportional to the amount of ADP produced and therefore to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, and piperidinyl-diazepanone compounds in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP. Add the piperidinyl-diazepanone compound over a range of concentrations. Include no-inhibitor (positive) and no-enzyme (negative) controls. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the data to determine the IC50 value.

ParameterDescriptionExample Value
KinaseThe specific kinase being tested (e.g., Chk1)5 ng/µL
SubstrateThe peptide or protein substrate for the kinase100 µM
ATPAdenosine triphosphate10 µM
Compound Conc.Range of piperidinyl-diazepanone concentrations1 nM - 100 µM
Incubation TimeDuration of the kinase reaction60 minutes

Table 1: Example parameters for an ADP-Glo™ Kinase Assay.

Protocol 3: Radioligand Binding Assay for GPCRs

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.

Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a source of the target GPCR (e.g., cell membranes expressing the receptor). The addition of an unlabeled test compound that binds to the same site will compete with the radiolabeled ligand, reducing the amount of radioactivity bound to the receptor.[1]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-NMS for the M2 muscarinic receptor), and a range of concentrations of the piperidinyl-diazepanone compound in binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Data Acquisition: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Calculate the percent inhibition of specific binding at each concentration of the test compound and fit the data to a one-site competition model to determine the Ki (inhibitor constant).

G Start Start Prepare Assay Plate Add membranes, radioligand, and test compound Start->Prepare Assay Plate Incubate to Equilibrium Incubate to Equilibrium Prepare Assay Plate->Incubate to Equilibrium Filter and Wash Filter and Wash Incubate to Equilibrium->Filter and Wash Add Scintillant & Count Add Scintillant & Count Filter and Wash->Add Scintillant & Count Data Analysis (Ki determination) Data Analysis (Ki determination) Add Scintillant & Count->Data Analysis (Ki determination)

Caption: Workflow for a radioligand binding assay.

Tier 3: Secondary and Mechanistic Assays

Once a primary hit is identified, secondary assays are necessary to confirm the mechanism of action and understand the compound's effect on cellular signaling.

Protocol 4: Western Blot for Downstream Signaling

If a piperidinyl-diazepanone compound shows activity in a kinase or GPCR assay, a Western blot can be used to assess its effect on the phosphorylation state of downstream signaling proteins.

Principle: This technique uses antibodies to detect specific proteins in a cell lysate that has been separated by size via gel electrophoresis. By using antibodies specific for both the total and phosphorylated forms of a protein, one can determine if a compound modulates a signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the active piperidinyl-diazepanone compound at various concentrations and for different durations. Include a known activator or inhibitor of the pathway as a positive control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated target protein (e.g., phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal and image the blot.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

CompoundConcentration (µM)p-ERK (Normalized Intensity)Total ERK (Normalized Intensity)
Vehicle01.001.00
PD-DZP-0010.10.751.02
PD-DZP-00110.320.98
PD-DZP-001100.051.01
Positive Control101.850.99

Table 2: Example data from a Western blot analysis showing the effect of a piperidinyl-diazepanone compound (PD-DZP-001) on ERK phosphorylation.

Conclusion and Future Directions

The in vitro assay cascade detailed in this application note provides a comprehensive and scientifically rigorous framework for the initial characterization of novel piperidinyl-diazepanone compounds. By systematically progressing from broad cytotoxicity assessments to specific primary and secondary assays, researchers can efficiently identify the biological targets and elucidate the mechanism of action of this promising class of molecules. The data generated from these assays are critical for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.

References

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  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series. Retrieved January 23, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diazepanone Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazepanone ring formation. The seven-membered 1,4-diazepanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including diazepam and other benzodiazepine-class drugs.[1][2] However, the synthesis of this medium-sized ring can be challenging, often plagued by issues such as low yields, competing side reactions, and difficult purifications.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common problems encountered during diazepanone synthesis, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, offering logical, self-validating protocols to enhance the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in diazepanone synthesis.

Q1: My intramolecular cyclization to form the diazepanone ring is not proceeding to completion. What are the first things I should check?

A1: Incomplete conversion is a frequent issue. Before making significant changes, perform a systematic check of fundamental parameters.[3]

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials (e.g., the linear amino acid or amino amide precursor). Impurities can interfere with the reaction.[4][5] Ensure you have calculated and weighed all reagents accurately.

  • Solvent Quality: Anhydrous conditions are often critical. Ensure your solvents are freshly dried, as trace amounts of water can quench reagents or catalyze hydrolysis of intermediates.

  • Reaction Temperature: Confirm your heating/cooling apparatus is calibrated and maintaining the target temperature. Some cyclizations are highly sensitive to thermal conditions.

  • Stirring and Homogeneity: Ensure the reaction mixture is being stirred vigorously. Poor mixing can lead to localized concentration gradients and reduced reaction rates, especially in heterogeneous mixtures.[3]

  • Reaction Monitoring: Re-evaluate your reaction monitoring method (TLC, LC-MS). Are you certain the reaction has stalled, or is it just proceeding slowly? Compare the current reaction mixture to a co-spotted sample of your starting material.

Q2: I'm observing a very low yield of my desired diazepanone. What are the most common culprits?

A2: Low yields can stem from multiple sources. The most common cause is the formation of competing side products.[4][6][7]

  • Intermolecular vs. Intramolecular Reactions: The primary competing reaction is often intermolecular polymerization or dimerization, where two molecules of your linear precursor react with each other instead of cyclizing. This is especially problematic at high concentrations.

  • Side Reactions of Starting Materials: Your starting material may be decomposing under the reaction conditions. For example, sensitive functional groups might not be stable to the pH, temperature, or reagents being used.

  • Product Instability: The formed diazepanone ring itself might be unstable under the reaction or workup conditions, leading to degradation.

  • Mechanical Losses: Don't underestimate product loss during workup and purification.[3] This includes incomplete extractions, irreversible adsorption onto silica gel, or loss of volatile compounds during solvent removal.

Q3: My reaction is producing multiple unidentified byproducts. How can I approach identifying them and suppressing their formation?

A3: A logical approach is necessary to tackle a complex product mixture.

  • Characterize the Mixture: Use LC-MS to determine the molecular weights of the major byproducts. This is the most crucial first step. A byproduct with double the mass of your desired product strongly suggests a dimer.

  • Hypothesize Side Reactions: Based on the molecular weights and your knowledge of the reaction mechanism, propose likely structures for the byproducts. Common possibilities include dimers, trimers, products of elimination, or products from reactions with residual solvents or impurities.

  • Adjust Reaction Parameters:

    • To Suppress Dimerization/Polymerization: Employ high-dilution conditions. (See Troubleshooting Guide 1 for a detailed protocol).

    • To Suppress Decomposition: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. If acid/base-catalyzed decomposition is suspected, screen different catalysts or bases.

    • Use Protecting Groups: If a specific functional group is causing side reactions, consider protecting it. The use of protecting groups is a fundamental strategy to prevent undesirable side reactions.[8][9][10][11]

Q4: How critical is the use of protecting groups for the amine functionalities?

A4: Protecting groups are essential for controlling reactivity.[11] In a typical synthesis starting from a diamine, one nitrogen is often acylated while the other is intended to perform the cyclizing nucleophilic attack.

  • Preventing Side Reactions: If both amines are unprotected, you risk acylation at both sites or the formation of undesired regioisomers.

  • Orthogonal Strategy: A robust strategy uses orthogonal protecting groups (e.g., Boc and Cbz), which can be removed under different conditions, allowing for selective deprotection and cyclization. For example, a Boc group is acid-labile, while a Cbz group is typically removed by hydrogenolysis.[8][9]

Section 2: In-Depth Troubleshooting Guides by Reaction Type
Guide 1: Intramolecular Amide Bond Formation (Cyclocondensation)

This is a common strategy involving the cyclization of an ω-amino carboxylic acid or a related activated derivative.

Problem: Persistent low yield due to the formation of oligomeric byproducts.

  • Causality: The formation of a seven-membered ring is entropically less favorable than six- or five-membered rings. At standard concentrations (e.g., 0.1–1 M), the rate of the intermolecular reaction between two precursor molecules can be faster than the intramolecular cyclization, leading to dimers and linear polymers.

  • Solution: High-Dilution Conditions. By drastically lowering the concentration of the substrate, you can kinetically favor the intramolecular pathway.

    Experimental Protocol: High-Dilution Cyclization via Syringe Pump

    • Setup: In a large flask, place the bulk of the reaction solvent (e.g., 90% of the total volume) and the coupling reagents (if they are stable). Heat or cool the solvent to the desired reaction temperature.

    • Substrate Solution: Dissolve your linear precursor in the remaining 10% of the solvent in a separate flask or vial.

    • Syringe Pump Addition: Draw the substrate solution into a gas-tight syringe and mount it on a syringe pump.

    • Slow Addition: Place the needle of the syringe below the surface of the stirred solvent in the reaction flask. Begin a very slow, controlled addition of the substrate solution over several hours (e.g., 4–12 hours). The final concentration should ideally be in the range of 0.001–0.01 M.

    • Reaction & Workup: After the addition is complete, allow the reaction to stir for an additional period to ensure full conversion, then proceed with the standard workup.

    Troubleshooting Workflow: Intramolecular Cyclization

    G start Low Yield in Cyclization check_ms Analyze Crude LC-MS start->check_ms dimer Major Peak at 2x MW? check_ms->dimer sm High Starting Material? check_ms->sm other Other Byproducts? check_ms->other dimer->sm No high_dilution Implement High-Dilution (Syringe Pump) dimer->high_dilution Yes sm->other No check_reagents 1. Check Coupling Reagent Activity 2. Increase Temperature 3. Screen Solvents sm->check_reagents Yes investigate 1. Check for Decomposition (Lower Temperature) 2. Verify Protecting Group Stability other->investigate Yes success Optimized Reaction check_reagents->success investigate->success

    Figure 1. A decision tree for troubleshooting low yields in intramolecular cyclization reactions.
Guide 2: Reductive Amination followed by Intramolecular Cyclization

This two-step, one-pot sequence is efficient but requires careful selection of reagents to avoid side reactions.[12][13][14][15]

Problem: The reaction yields the reduced alcohol from the starting aldehyde/ketone instead of the desired diazepanone.

  • Causality: This occurs when the reducing agent is too reactive and reduces the carbonyl group before it has a chance to form an imine with the amine. Standard, highly reactive borohydride reagents like sodium borohydride (NaBH₄) are prone to this issue.

  • Solution: Use a pH-sensitive, imine-selective reducing agent. The formation of the imine intermediate is typically fastest under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.[16] The reducing agent should be more reactive towards the protonated iminium ion than the neutral carbonyl.

    Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsSelectivity & Causality
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 4-6High Selectivity. It is a less potent hydride donor than NaBH₄ and preferentially reduces the more electrophilic protonated iminium ion over the carbonyl group.[13] Caution: Highly toxic HCN gas is evolved at pH < 4.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), Acetic Acid (AcOH)High Selectivity & Less Toxic. The acetate groups moderate the hydride reactivity. It is not water-sensitive and is often the reagent of choice for modern reductive aminations.[13]
Sodium BorohydrideNaBH₄Methanol, EthanolLow Selectivity. A powerful reducing agent that can readily reduce aldehydes and ketones, often before imine formation is complete, especially at neutral or basic pH.[13]
Guide 3: Ring Expansion Reactions (e.g., Schmidt Reaction)

The Schmidt reaction can convert a cyclic ketone (e.g., a piperidinone) into a lactam (the diazepanone) via treatment with hydrazoic acid (HN₃) under acidic conditions.[17][18][19][20][21]

Problem: The Schmidt ring expansion of my N-protected piperidinone is giving low yields and significant starting material recovery.

  • Causality: The key steps of the Schmidt reaction are protonation of the carbonyl, addition of the azide, and a concerted rearrangement with loss of N₂ gas.[19] Failure can occur at any of these stages.

    • Ineffective Protonation: The acid catalyst (often H₂SO₄ or TFA) may not be strong enough or may be consumed by basic functionalities on the substrate.

    • Azide Instability/Purity: Hydrazoic acid is unstable. If it's generated in situ from sodium azide (NaN₃), ensure the NaN₃ is of high quality and that the generation conditions are appropriate.

    • Substrate Electronics: Electron-withdrawing groups near the carbonyl can disfavor the initial protonation and subsequent steps, slowing the reaction dramatically.

  • Solution: Systematic Optimization.

    • Acid Catalyst: If using trifluoroacetic acid (TFA), try switching to concentrated sulfuric acid, which is a stronger acid and dehydrating agent.

    • Temperature: While often run at 0 °C to room temperature, gentle heating (40-50 °C) can sometimes promote the reaction, but must be balanced against potential decomposition. Monitor carefully.

    • Order of Addition: Try adding the sodium azide portionwise to the solution of the ketone in the acid. This maintains a steady, low concentration of HN₃ and can improve safety and yield.

    Reaction Mechanism: Schmidt Ring Expansion

    G sub Piperidinone Substrate p_sub Protonated Carbonyl sub->p_sub + H⁺ azido Azidohydrin Intermediate p_sub->azido + HN₃ rearrange Rearrangement & N₂ Expulsion azido->rearrange - H₂O product Diazepanone Product rearrange->product + H₂O, - H⁺

    Figure 2. Simplified mechanism of the Schmidt reaction for diazepanone formation.
Guide 4: Buchwald-Hartwig Intramolecular Amination

This powerful palladium-catalyzed reaction forms a C-N bond to close the ring, typically from an o-haloaryl precursor linked to an aminoethyl chain.[22][23][24][25]

Problem: The reaction fails, resulting in catalyst decomposition (formation of palladium black) and recovery of starting material.

  • Causality: The Pd(0) active catalyst is sensitive to oxidation and other deactivation pathways. The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle (oxidative addition, reductive elimination).[26]

    • Oxygen/Water: Trace oxygen in the solvent or atmosphere can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Water can interfere with the base or promote side reactions.

    • Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent. A bulky, electron-rich ligand is typically required to promote the difficult reductive elimination step that forms the C-N bond.[26] The base must be strong enough to deprotonate the amine but not so strong as to cause degradation.

    • Inhibiting Functional Groups: Certain functional groups on the substrate (e.g., unprotected thiols) can poison the palladium catalyst.

  • Solution: Rigorous Experimental Technique and Screening.

    • Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents must be thoroughly degassed. (See Appendix B for protocol).

    • Ligand/Base Screening: There is no universal system. A screening approach is often necessary.

    Common Buchwald-Hartwig Conditions for C-N Cyclization

Catalyst PrecursorLigandBaseSolventTypical Temp.
Pd₂(dba)₃XPhos, SPhos, or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110 °C
Pd(OAc)₂BINAPCs₂CO₃Toluene100 °C
[Pd(allyl)Cl]₂BrettPhosLiN(SiMe₃)₂ (LHMDS)THF or Toluene60-100 °C
Section 3: Appendices
Appendix A: General Protocol for Reaction Monitoring by TLC
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of the plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (R).

  • Spot the Plate: Use a capillary tube to apply a small spot of a dilute solution of your starting material in the "SM" lane. Spot the reaction mixture in the "R" lane. Spot both the SM and R on top of each other in the "Co" lane.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., Ethyl Acetate/Hexanes). Ensure the solvent level is below the pencil line.

  • Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin for amines).

  • Interpret: The disappearance of the starting material spot in the "R" lane and the appearance of a new spot (the product) indicates the reaction is progressing.

Appendix B: General Protocol for Solvent Degassing (Freeze-Pump-Thaw)
  • Freeze: Place the solvent in a thick-walled flask with a sidearm and stopcock. Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of dissolved gas being released.

  • Repeat: Repeat this entire cycle at least three times to ensure the solvent is thoroughly degassed. After the final thaw, backfill the flask with an inert gas like Argon or Nitrogen.

References
  • Vertex AI Search. (2024).
  • ResearchGate. (n.d.). Attempted deprotection of 4 towards 5, yielding diazepanone 6 as major... Retrieved from [Link]

  • Figshare. (2016). Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • ResearchGate. (n.d.). Synthesis of[4][27]diazepine–2‐ones 29 by expansion of β‐lactam,... Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aqueous dye solutions - EP1192224B1.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H).
  • Reddit. (n.d.). Synthesis - General tips for improving yield? : r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Update on the Synthesis of Pyrrolo[4][27]benzodiazepines - PMC.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC.
  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC. Retrieved from [Link]

  • YouTube. (2019).
  • National Institutes of Health. (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
  • YouTube. (n.d.).
  • YouTube. (2021). Schmidt Reaction. Retrieved from [Link]

  • Reddit. (n.d.). What are some common causes of low reaction yields? : r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.
  • YouTube. (2022). Bischler-Napieralski Reaction.
  • Journal of the American Chemical Society. (n.d.). Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Schmidt Reaction.
  • National Institutes of Health. (2020). Protecting Groups in Peptide Synthesis - PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC.
  • YouTube. (2019).

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Technical Support Center: Optimizing Piperidine-Diazepanone Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the challenging yet crucial task of coupling piperidine to a diazepanone scaffold. As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of reaction mechanisms and a systematic approach to troubleshooting. This resource provides in-depth, experience-driven guidance to help you navigate the common pitfalls and optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for coupling piperidine to a diazepanone core?

The most prevalent and versatile method for forming a C-N bond between a diazepanone scaffold (functionalized with a halide or triflate) and piperidine is the Buchwald-Hartwig Amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its broad substrate scope and functional group tolerance. It is generally preferred over classical methods like nucleophilic aromatic substitution (SNAr) because it operates under milder conditions and can be used with more electron-rich systems.

Q2: My Buchwald-Hartwig reaction is showing low to no conversion. What are the primary factors I should investigate?

Low conversion is a common issue that can almost always be traced back to one of four key areas:

  • Catalyst Inactivity: The active Pd(0) species is likely not forming or is being deactivated. This can be due to poor quality reagents, incorrect ligand choice, or the presence of oxygen.

  • Incorrect Base: The choice and strength of the base are critical. The base must be strong enough to deprotonate the piperidine (or the N-H of a diazepanone if the roles are reversed) but not so strong that it causes substrate or product degradation.

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species. An inappropriate solvent can completely shut down the reaction.

  • Reaction Temperature: Buchwald-Hartwig aminations are often sensitive to temperature. Too low, and the reaction may be too slow; too high, and you risk catalyst decomposition and side reactions.

Q3: I am observing significant side product formation. What are the likely culprits?

The most common side products in this type of reaction are:

  • Hydrodehalogenation: Your starting material's halide is replaced by a hydrogen atom. This often points to the presence of water in your reaction or a competing reduction pathway.

  • Homocoupling: Two molecules of your diazepanone starting material couple together. This can be favored if the oxidative addition step is slow.

  • Beta-Hydride Elimination: If your diazepanone has a hydrogen atom beta to the nitrogen, you might see elimination byproducts. This is less common with saturated systems like piperidine but can be a factor depending on the overall structure.

Troubleshooting Guide: A Systematic Approach

When a reaction fails, a systematic, step-by-step approach is more effective than random changes. This guide is structured to help you logically diagnose and solve common problems encountered when coupling piperidine to a diazepanone derivative (assuming a halo-diazepanone substrate).

Problem 1: No Reaction or Very Low Conversion (<10%)

This is often the most frustrating issue, but it usually has a clear cause. Follow this diagnostic workflow.

G A Start: No/Low Conversion B Check 1: Reagent & Solvent Quality A->B C Are reagents fresh? Are solvents anhydrous and deoxygenated? B->C D Action: Use freshly opened, high-purity reagents. Use anhydrous, sparged solvents. C->D No E Check 2: Catalyst & Ligand System C->E Yes D->E F Is the Pd precatalyst appropriate? Is the ligand bulky and electron-rich? E->F G Action: Switch to a more active precatalyst (e.g., G3-Pd). Try a different ligand class (e.g., Josiphos). F->G No H Check 3: Base & Temperature F->H Yes G->H I Is the base strong enough? Is the temperature optimal? H->I J Action: Switch to a stronger, non-nucleophilic base (e.g., LHMDS). Screen temperatures (e.g., 80-110 °C). I->J No

Caption: Troubleshooting workflow for low reaction conversion.

  • Step 1: Scrutinize Your Reagents and Setup

    • The Pallidum Source: Palladium precatalysts are often air-sensitive. An older bottle that has been opened multiple times may be partially oxidized. Using a newer generation (G3 or G4) Buchwald precatalyst can often solve reactivity issues as they are more stable and activate more readily.

    • Solvents and Atmosphere: The active Pd(0) catalyst is readily oxidized by trace oxygen. Ensure your solvent (typically toluene, dioxane, or t-BuOH) is thoroughly deoxygenated via sparging with argon or nitrogen for at least 30 minutes. The reaction should be run under a strictly inert atmosphere.

    • The Base: Solid bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can be hygroscopic. Clumpy or discolored base is a red flag. Use freshly opened bottles or material stored in a glovebox.

  • Step 2: Re-evaluate the Catalyst/Ligand Combination

    • Steric Hindrance: Coupling a secondary amine like piperidine can be more challenging than a primary amine. It often requires more sterically hindered and electron-rich phosphine ligands to promote the reductive elimination step.

    • Recommended Ligands: For coupling piperidine, ligands like XPhos , RuPhos , or BrettPhos are excellent starting points. If one class of ligand (e.g., a dialkylbiaryl phosphine) is not working, switching to a different class (e.g., a ferrocenyl-based ligand like Josiphos ) can have a dramatic effect.

Problem 2: Stalled Reaction or Moderate Yield (20-60%)

If the reaction starts but does not proceed to completion, the issue is often catalyst deactivation or an equilibrium problem.

  • Hypothesis: The active Pd(0) catalyst is dying over the course of the reaction.

  • Solution 1: Change Ligand: Some ligands provide better stability to the palladium center. For challenging substrates, a highly hindered ligand like BrettPhos can protect the metal center and prevent decomposition pathways.

  • Solution 2: Lower Temperature: High temperatures (>120 °C) can accelerate catalyst decomposition. If you are running the reaction at high heat, try lowering it to 90-100 °C and running it for a longer period.

  • Solution 3: Use a Precatalyst: If you are generating the Pd(0) species in situ (e.g., from Pd(OAc)2), you may have better luck with a well-defined precatalyst that is designed for controlled activation.

When tackling a stalled reaction, a systematic screening of parameters is essential. Below is a sample table outlining a logical approach to optimizing the conditions.

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd2(dba)3 (2)XPhos (4)NaOtBuToluene10045
2G3-XPhos (2) -NaOtBuToluene10075
3G3-XPhos (2)-LHMDS Toluene10082
4G3-XPhos (2)-LHMDSDioxane 10085
5G3-XPhos (2)-LHMDSDioxane80 92

This table illustrates a hypothetical optimization pathway where changing the precatalyst, then the base, and finally the temperature leads to a significant improvement in yield.

Experimental Protocols

Here we provide a robust, general protocol for the Buchwald-Hartwig amination of a generic halo-diazepanone with piperidine.

Protocol: General Procedure for Piperidine Coupling

Materials:

  • Halo-diazepanone derivative (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., LHMDS, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-diazepanone (1.0 equiv) and the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (1.4 equiv). Then, add the anhydrous, deoxygenated solvent.

  • Piperidine Addition: Finally, add the piperidine (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Step-by-step experimental workflow.

References

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Recent advances and applications of Buchwald-Hartwig amination in C–N bond formation. RSC Advances. [Link]

Technical Support Center: Overcoming Poor Cell Permeability of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenges associated with the poor cell permeability of heterocyclic compounds.

SECTION 1: UNDERSTANDING THE CHALLENGE: FUNDAMENTALS OF PERMEABILITY

FAQ 1.1: Why do many of my heterocyclic compounds exhibit poor cell permeability?

Poor cell permeability in heterocyclic compounds often stems from their physicochemical properties. Key factors include:

  • High Polarity: The presence of multiple heteroatoms (e.g., nitrogen, oxygen) can lead to a high polar surface area (PSA) and an increased number of hydrogen bond donors and acceptors. This makes it difficult for the compound to partition into the hydrophobic lipid bilayer of the cell membrane.

  • Low Lipophilicity: Many heterocyclic compounds are not sufficiently lipophilic to favor partitioning from the aqueous extracellular environment into the cell membrane.

  • Molecular Size and Rigidity: Large or conformationally rigid molecules may have difficulty diffusing across the membrane.

  • Ionization State: Depending on the pH of the environment and the pKa of the compound, it may exist in an ionized state, which hinders passive diffusion across the lipid bilayer.[1][2]

A useful initial assessment is to apply Lipinski's Rule of Five , which suggests that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors.[3][4][5][6]

  • More than 10 hydrogen bond acceptors.[3][4][5][6]

  • A molecular weight greater than 500 Daltons.[3][4][5][6]

  • A calculated octanol-water partition coefficient (log P) greater than 5.[3][4][5][7]

While not an absolute rule, it provides a valuable framework for identifying potential permeability issues early in the discovery process.[3][4]

FAQ 1.2: What are the primary mechanisms by which small molecules cross the cell membrane?

Small molecules, including heterocyclic compounds, primarily cross cell membranes through two main mechanisms:

  • Passive Diffusion: This is the most common route for drug absorption and does not require energy.[8] Molecules move from an area of high concentration to an area of low concentration, driven by the concentration gradient.[9] This process is favored by compounds that are small, uncharged, and lipophilic.[9] Passive diffusion can be further divided into:

    • Transcellular Diffusion: The molecule passes directly through the lipid bilayer of the cell.

    • Paracellular Diffusion: The molecule passes through the tight junctions between cells. This route is generally limited to very small, hydrophilic molecules.

  • Active Transport: This process requires energy and involves membrane proteins such as transporters and pumps.[10] Active transport can move compounds against their concentration gradient.[8] It is a saturable process and can be a target for drug-drug interactions. A significant challenge in this area is the presence of efflux pumps , which are membrane proteins that actively transport drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[11][12][13]

cluster_membrane Cell Membrane membrane Extracellular Space Lipid Bilayer Intracellular Space compound_in Compound membrane:p2->compound_in compound_out Heterocyclic Compound compound_out->membrane:p1 Passive Diffusion (Transcellular) transporter Transporter (Active Transport) compound_out->transporter Uptake efflux_pump Efflux Pump compound_in->efflux_pump Efflux effluxed_compound Compound transporter->compound_in efflux_pump->effluxed_compound

Caption: Mechanisms of cell membrane transport for heterocyclic compounds.

SECTION 2: TROUBLESHOOTING EXPERIMENTAL ASSAYS

FAQ 2.1: My PAMPA results show low permeability. What does this specifically tell me and what are the next steps?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures passive diffusion across an artificial membrane.[14][15][16] Low permeability in a PAMPA assay strongly suggests that your heterocyclic compound has poor passive diffusion characteristics.[14]

What it tells you:

  • The compound is likely too polar, has too many hydrogen bond donors/acceptors, or is too large to efficiently cross a lipid bilayer on its own.

  • It isolates the problem to passive transport, as PAMPA does not account for active transport or efflux mechanisms.[14]

Next Steps:

  • Analyze Physicochemical Properties: Re-evaluate the compound's properties against Lipinski's Rule of Five.

  • Consider a Cell-Based Assay: If you suspect active transport may play a role, the next logical step is to use a cell-based assay like the Caco-2 assay.

  • Structural Modifications: If passive diffusion is the only viable route, consider chemical modifications to improve permeability (see Section 3).

FAQ 2.2: I'm seeing conflicting results between my PAMPA and Caco-2 assays. Why is this happening?

This is a common and informative scenario. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters and efflux pumps, thus mimicking the intestinal epithelium.[17][18][19]

AssayMeasuresBiological Complexity
PAMPA Passive Diffusion OnlyLow (Artificial Membrane)
Caco-2 Passive Diffusion, Active Transport, and EffluxHigh (Cell Monolayer)

Common reasons for discrepancies:

  • Active Uptake: If your compound has high permeability in the Caco-2 assay but low permeability in PAMPA, it is likely a substrate for an uptake transporter expressed in Caco-2 cells.

  • Efflux: If your compound shows moderate to high permeability in PAMPA but low permeability in the Caco-2 assay (specifically in the apical to basolateral direction), it is likely a substrate for an efflux pump.[17]

To confirm efflux, a bidirectional Caco-2 assay is essential.[17] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is a strong indicator of active efflux.[17]

cluster_workflow Permeability Assay Workflow start Compound with Poor Permeability pampa PAMPA Assay start->pampa analyze_pampa Analyze Passive Diffusion pampa->analyze_pampa caco2 Caco-2 Assay analyze_caco2 Compare PAMPA and Caco-2 caco2->analyze_caco2 bidirectional_caco2 Bidirectional Caco-2 Assay analyze_bidirectional Calculate Efflux Ratio bidirectional_caco2->analyze_bidirectional analyze_pampa->caco2 Low conclusion4 Good Permeability analyze_pampa->conclusion4 High analyze_caco2->bidirectional_caco2 PAMPA High, Caco-2 Low conclusion1 Poor Passive Permeability analyze_caco2->conclusion1 Both Low conclusion2 Potential Active Uptake analyze_caco2->conclusion2 PAMPA Low, Caco-2 High analyze_bidirectional->conclusion1 Efflux Ratio < 2 conclusion3 Likely Efflux Substrate analyze_bidirectional->conclusion3 Efflux Ratio > 2

Caption: Troubleshooting workflow for conflicting permeability assay results.

SECTION 3: STRATEGIES FOR IMPROVING PERMEABILITY

FAQ 3.1: How can I chemically modify my heterocyclic compound to improve its passive diffusion?

Several strategies can be employed to enhance passive diffusion by modifying the physicochemical properties of your compound:

  • Reduce Hydrogen Bonding Potential:

    • N-methylation: Replacing an N-H group with an N-CH3 group can eliminate a hydrogen bond donor, which can significantly improve permeability.[20][21][22]

    • Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can mask polar groups, reducing the energy penalty of desolvation as the molecule enters the lipid membrane.[23][24] This can effectively lower the compound's apparent polarity.[23]

  • Increase Lipophilicity:

    • Add Lipophilic Groups: Introducing small, non-polar groups like methyl or ethyl can increase the overall lipophilicity of the molecule. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and other issues.[7]

  • Prodrug Approach:

    • A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[10][20][25][26] Masking polar functional groups with lipophilic moieties can dramatically improve permeability.[27] Once inside the cell, these masking groups are cleaved by enzymes to regenerate the active compound.

FAQ 3.2: My compound is a substrate for an efflux pump. What are my options?

Dealing with efflux is a significant challenge. Here are some approaches:

  • Structural Modification to Avoid Recognition:

    • Subtle changes to the compound's structure can sometimes disrupt its recognition by the efflux pump without significantly affecting its activity at the target. This often requires an iterative process of synthesis and testing.

  • Co-administration with an Efflux Pump Inhibitor:

    • Using a second compound to block the efflux pump can increase the intracellular concentration of your active compound.[11] However, this can lead to more complex pharmacokinetic profiles and potential for drug-drug interactions.

  • Saturation of the Efflux Pump:

    • In some cases, if the compound's affinity for the pump is not excessively high, it may be possible to saturate the pump with a high enough dose of the drug, allowing a sufficient amount to reach its target. This approach is highly dependent on the therapeutic window of the compound.

FAQ 3.3: Can formulation strategies help overcome poor permeability?

Yes, formulation can play a crucial role in improving the absorption of poorly permeable compounds.[28][29][30][31] Some strategies include:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate its transport across the intestinal epithelium.

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane.[28]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its uptake by cells.

SECTION 4: EXPERIMENTAL PROTOCOLS

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.[15]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lipid solution (e.g., 10% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Prepare the Donor Plate: Gently add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well of the donor plate. Allow the solvent to evaporate completely.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with an appropriate volume of PBS (e.g., 300 µL).

  • Prepare the Dosing Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Start the Assay: Add the dosing solution to the donor plate wells (e.g., 150 µL). Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sampling: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D])

Where:

  • V_D is the volume of the donor well

  • V_A is the volume of the acceptor well

  • A is the area of the filter

  • t is the incubation time

  • [C_A] is the concentration in the acceptor well

  • [C_D] is the concentration in the donor well

Detailed Protocol: Caco-2 Permeability Assay

This protocol outlines the key steps for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.

  • Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare Dosing Solution: Dilute the test compound in the transport buffer to the final concentration.

  • Transport Experiment (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Transport Experiment (B-A): For bidirectional studies, also perform the experiment by adding the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 1-2 hours).

  • Sampling: At the end of the incubation, take samples from the receiver chamber for analysis.

  • Quantification: Determine the compound concentration in the samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using:

Papp = (dQ/dt) / (A * C_0)

Where:

  • dQ/dt is the rate of permeation

  • A is the surface area of the Transwell membrane

  • C_0 is the initial concentration in the donor chamber

The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Available at: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PubMed Central. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability - PMC. Available at: [Link]

  • Physicochemical Properties effect on Absorption of Drugs | PPTX. Available at: [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. Available at: [Link]

  • Caco-2 Permeability Assay - Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed. Available at: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available at: [Link]

  • A) Current state‐of‐the‐art methods to improve permeability in peptide... - ResearchGate. Available at: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. Available at: [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. Available at: [Link]

  • Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. Available at: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available at: [Link]

  • Lipinski's Rule of 5 - GARDP Revive. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]

  • lipinski rule of five - Lecture Notes. Available at: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry. Available at: [Link]

  • Drug Absorption - StatPearls - NCBI Bookshelf. Available at: [Link]

  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. Available at: [Link]

  • Membrane Permeability and Transport Mechanisms: A Cellular Perspective. Available at: [Link]

  • Heterocycles in Medicinal Chemistry - PMC. Available at: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | bioRxiv. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available at: [Link]

  • Prodrug Development - shellichemistry.com. Available at: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Available at: [Link]

  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. Available at: [Link]

  • How hydrogen bonds impact P-glycoprotein transport and permeability - ResearchGate. Available at: [Link]

  • pampa-permeability-assay.pdf. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. Available at: [Link]

  • A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields - Great Britain Journals Press. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. Available at: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC. Available at: [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega. Available at: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. Available at: [Link]

  • Lipinski's rule of five - Wikipedia. Available at: [Link]

  • A seminar on Physicochemical properties affecting drug absorption - SRM University. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]

  • Permeability of Small Molecules through a Lipid Bilayer: A Multiscale Simulation Study | The Journal of Physical Chemistry B. Available at: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. Available at: [Link]

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minimizing epimerization during synthesis of chiral diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Epimerization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the stereoselective synthesis of chiral diazepanes. This guide is designed to provide you, the researcher, with practical, in-depth solutions to one of the most common challenges in this field: the unintended epimerization of stereogenic centers. As experienced chemists know, maintaining the stereochemical integrity of your molecule is paramount, as even minor amounts of an undesired epimer can significantly impact biological activity and lead to costly purification challenges.

This resource is structured to be a practical bench-side companion. We will first delve into the fundamental principles governing epimerization in the context of diazepane synthesis. This is followed by a comprehensive troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments. Finally, a Frequently Asked Questions (FAQs) section will cover broader concepts. Our goal is to equip you with the knowledge to not only solve existing problems but also to proactively design more robust and stereochemically faithful synthetic routes.

Part 1: Understanding Epimerization in Chiral Diazepane Synthesis

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the synthesis of chiral diazepanes, which often contain a stereocenter at the C3 or C5 position (derived from an amino acid or other chiral precursor), this can lead to the formation of a diastereomer of the desired product. This loss of stereochemical purity is a significant concern in pharmaceutical development, where the biological activity of a drug is often highly dependent on its specific three-dimensional structure.[1]

The most common cause of epimerization in these syntheses is the abstraction of an acidic proton at the stereogenic center, leading to the formation of a planar, achiral enolate or a related intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.

Part 2: Troubleshooting Guide - A Problem-Solving Approach

This section is designed to address specific experimental challenges you may be facing. Each question is a common scenario encountered in the lab, followed by a detailed explanation of the potential causes and actionable solutions.

Scenario 1: Significant epimerization is observed after the cyclization step to form the diazepane ring.

  • Question: My chiral diazepane, synthesized from an enantiopure amino acid, is showing a significant amount of the undesired epimer after the intramolecular cyclization. What are the likely causes and how can I mitigate this?

  • Answer: This is a very common issue, and the primary culprit is often the reaction conditions used for the cyclization, particularly the choice of base and temperature. The proton at the α-carbon to the carbonyl group (often the C3 position in 1,4-diazepan-2-ones) is susceptible to abstraction under basic conditions, leading to a planar enolate intermediate which then reprotonates non-stereoselectively.

    Potential Causes & Solutions:

    • Strong Base: The use of strong bases like lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) can readily deprotonate the α-proton, leading to extensive epimerization.

      • Solution: Opt for milder, non-nucleophilic bases. Sterically hindered amine bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often effective at promoting the desired reaction while minimizing epimerization.[2] In some cases, even weaker bases like potassium carbonate (K₂CO₃) in a suitable solvent can be sufficient.

    • Elevated Temperature: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to be established, favoring the thermodynamically more stable epimer.[3]

      • Solution: Perform the cyclization at lower temperatures. Reactions are often carried out at 0 °C or even -78 °C to suppress the rate of epimerization.[4] This favors the kinetically controlled product, which in many cases is the desired stereoisomer.

    • Solvent Choice: Protic solvents can facilitate proton exchange and promote epimerization.

      • Solution: Employ aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN). These solvents do not actively participate in proton transfer, thus helping to preserve the stereochemical integrity of the chiral center.

    • Prolonged Reaction Time: Longer reaction times, especially at elevated temperatures, increase the likelihood of reaching thermodynamic equilibrium, which may favor the undesired epimer.[3]

      • Solution: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

    Experimental Protocol: Low-Temperature Cyclization with a Mild Base

    • Dissolve the linear precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIPEA (1.5 equivalents) in THF to the reaction mixture.

    • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and proceed with the standard work-up and purification.

Scenario 2: Loss of enantiomeric excess is observed during the deprotection of a nitrogen-protecting group.

  • Question: I have successfully synthesized my chiral diazepane with high stereopurity, but I'm losing enantiomeric excess during the final deprotection step (e.g., removal of a Boc or Cbz group). What conditions should I use to avoid this?

  • Answer: Deprotection steps, particularly those involving acidic or basic conditions, can be a source of epimerization. The choice of protecting group and the deprotection method are critical.

    Potential Causes & Solutions:

    • Harsh Acidic or Basic Conditions: Strong acids (e.g., concentrated HCl) or bases (e.g., NaOH) used for deprotection can also catalyze epimerization.

      • Solution for Boc Deprotection: Use milder acidic conditions. A solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature is generally effective for Boc removal without causing significant epimerization.

      • Solution for Cbz Deprotection: Catalytic hydrogenation (H₂, Pd/C) is a very mild and effective method for Cbz deprotection and is generally considered to be epimerization-free.

    • Protecting Group Influence: The nature of the protecting group itself can influence the acidity of the α-proton. Electron-withdrawing protecting groups can increase the acidity, making the proton more susceptible to abstraction.[5]

      • Solution: When designing your synthesis, consider protecting groups that are known to be stable and can be removed under mild conditions. For example, the Fmoc group, which is removed under mildly basic conditions (e.g., piperidine in DMF), can sometimes be a better choice than acid-labile groups if the molecule is particularly sensitive to acid-catalyzed epimerization.

Scenario 3: The stereochemical outcome of my reaction seems to be under thermodynamic control, favoring the wrong epimer.

  • Question: It appears that the more stable, yet undesired, epimer is the major product of my reaction. How can I favor the formation of the kinetically controlled product?

  • Answer: This is a classic case of thermodynamic versus kinetic control. The thermodynamic product is the most stable product and is favored under conditions that allow for equilibrium to be reached (higher temperatures, longer reaction times). The kinetic product is the product that is formed fastest and is favored under conditions that are irreversible (lower temperatures, shorter reaction times).[6]

    Strategies to Favor the Kinetic Product:

    • Low Temperature: As mentioned previously, lowering the reaction temperature is the most effective way to favor the kinetic product. By reducing the available thermal energy, you prevent the reaction from overcoming the activation barrier to reverse and equilibrate to the more stable thermodynamic product.[3]

    • Choice of Reagents: In some cases, the choice of reagents can influence the energy landscape of the reaction. For example, using a bulkier base might sterically hinder the approach to form the transition state leading to the thermodynamic product.

    • Rapid Quenching: Once the desired kinetic product is formed, it is crucial to quench the reaction promptly to prevent it from equilibrating to the thermodynamic product.

    Table 1: Summary of Conditions Favoring Kinetic vs. Thermodynamic Control

FeatureKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Base Strength Milder, non-equilibratingStronger, equilibrating
Product Stability Less stable product formed fasterMore stable product

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How can I accurately determine the enantiomeric or diastereomeric ratio of my chiral diazepane?

    A1: The most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

    • Chiral HPLC: This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7] Polysaccharide-based CSPs are often effective for diazepane derivatives.[7]

    • NMR Spectroscopy: For diastereomers, ¹H NMR spectroscopy can often be used to determine the ratio by integrating the signals of protons that are unique to each diastereomer.[8] For enantiomers, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric differentiation that is observable by NMR.

  • Q2: What is "memory of chirality" and how does it apply to diazepane synthesis?

    A2: "Memory of chirality" is a phenomenon where a molecule retains its stereochemical information even after the original stereocenter is temporarily destroyed. In the context of 1,4-benzodiazepin-2-ones, the chirality of the seven-membered ring conformation can direct the stereochemical outcome of a reaction at the C3 position, even after deprotonation to form a planar enolate.[9] This can be exploited to synthesize enantiomerically enriched "quaternary" benzodiazepines.

  • Q3: Are there any specific coupling reagents that are known to minimize epimerization during the formation of the amide bond in the diazepane precursor?

    A3: Yes, the choice of coupling reagent is critical. Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can sometimes lead to epimerization. The addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress this side reaction.[2] Other coupling reagents like (benzotriazol-1-yl)oxytriphenylphosphonium hexafluorophosphate (BOP) should be used with caution and often at low temperatures, as they can also promote epimerization.

Part 4: Visualizing Key Concepts

Diagram 1: Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism cluster_0 Chiral Diazepane (S-enantiomer) cluster_1 Planar Enolate Intermediate cluster_2 Epimerized Diazepane (R-enantiomer) S_enantiomer R-C(H)-C=O enolate R-C(-)=C-O⁻ S_enantiomer->enolate -H⁺ (Base) enolate->S_enantiomer +H⁺ R_enantiomer R-C(H)-C=O enolate->R_enantiomer +H⁺

Caption: Base-catalyzed epimerization proceeds through a planar enolate intermediate.

Diagram 2: Troubleshooting Workflow for Epimerization

troubleshooting_workflow cluster_cyclization Cyclization Troubleshooting cluster_deprotection Deprotection Troubleshooting start Epimerization Observed check_step Identify Step with Loss of Stereopurity (Cyclization, Deprotection, etc.) start->check_step cyclization Cyclization Step check_step->cyclization Yes deprotection Deprotection Step check_step->deprotection No c_base Use Milder Base (e.g., DIPEA, K₂CO₃) cyclization->c_base other Other Step deprotection->other No d_conditions Use Milder Conditions (e.g., TFA/DCM for Boc, H₂/Pd-C for Cbz) deprotection->d_conditions c_temp Lower Reaction Temperature (0 °C to -78 °C) c_base->c_temp c_solvent Use Aprotic Solvent (THF, DCM) c_temp->c_solvent c_time Minimize Reaction Time c_solvent->c_time d_pg Re-evaluate Protecting Group Strategy d_conditions->d_pg

Caption: A decision tree for troubleshooting epimerization in chiral diazepane synthesis.

References

  • [Synthesis Of Some Novel C3 Substituted New Diazo-[10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants]([Link])

Sources

Validation & Comparative

comparative analysis of diazepanone vs. benzodiazepine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Diazepanone vs. Benzodiazepine Scaffolds: A Guide for Researchers in Drug Development

Introduction: Privileged Scaffolds in CNS Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in the structures of biologically active compounds. These scaffolds possess favorable physicochemical properties and a three-dimensional arrangement of functional groups that allows them to interact with multiple biological targets. The 1,4-benzodiazepine scaffold is a quintessential example of a privileged structure, having given rise to a multitude of drugs targeting the central nervous system (CNS).[1] This guide provides a comparative analysis of the well-established benzodiazepine scaffold and the less-explored diazepanone core, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances, pharmacological profiles, and the experimental workflows required to characterize and compare these two important classes of nitrogen-containing heterocycles.

The Benzodiazepine Scaffold: A Legacy of Anxiolytic and Sedative-Hypnotic Agents

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure that features a fusion of a benzene ring and a diazepine ring.[2] Since the discovery of chlordiazepoxide in 1955, this scaffold has been extensively modified to produce a wide range of therapeutic agents with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[3][4]

Core Structure and Physicochemical Properties

The classical 1,4-benzodiazepine structure is noted for its semi-rigid and compact diazepine ring, which allows for the spatial projection of various substituents.[1] This scaffold strikes a balance of beneficial physicochemical properties, including a limited number of rotatable bonds, both hydrogen bond donors and acceptors, and moderate lipophilicity.[1] These characteristics are crucial for oral bioavailability and penetration of the blood-brain barrier.

Mechanism of Action

Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel in the CNS.[5][6] By binding to a specific site on the receptor, distinct from the GABA binding site, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[6] This neuronal inhibition results in the characteristic depressant effects on the CNS.[3][5]

The Diazepanone Scaffold: An Uncharted Territory with Therapeutic Potential

In contrast to the extensive body of research on benzodiazepines, the diazepanone scaffold remains relatively underexplored as a privileged structure in its own right. A diazepanone is a seven-membered ring containing two nitrogen atoms and a ketone group. Depending on the relative positions of the nitrogen atoms and the carbonyl group, various isomers are possible (e.g., 1,2-diazepanone, 1,3-diazepanone, 1,4-diazepanone).

While not as prevalent as benzodiazepines, the diazepanone motif is found in some biologically active natural products and has been investigated in the synthesis of novel compounds.[7] Its structural similarity to the benzodiazepine core suggests that it could also serve as a scaffold for CNS-active agents. The key difference lies in the absence of the fused benzene ring, which would significantly alter the molecule's shape, electronic properties, and potential interactions with biological targets.

Comparative Analysis: Structural and Pharmacological Considerations

FeatureBenzodiazepine ScaffoldDiazepanone Scaffold
Core Structure Fused benzene and diazepine ringsSeven-membered ring with two nitrogen atoms and a ketone
Conformation Semi-rigid, boat-like conformation of the diazepine ringFlexible, multiple low-energy conformations possible
Lipophilicity Generally moderate to high, facilitating BBB penetrationPredicted to be lower than corresponding benzodiazepines
Known Biological Target GABAA Receptor (positive allosteric modulator)Largely uncharacterized; potential for novel target interactions
Therapeutic Applications Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant[2][4]Primarily of interest in synthetic and medicinal chemistry[7]

The conformational flexibility of the diazepanone scaffold, in contrast to the more rigid benzodiazepine structure, presents both a challenge and an opportunity. While increased flexibility can lead to a loss of binding affinity due to entropic penalties, it also allows the molecule to adapt to different receptor topographies, potentially leading to novel pharmacological profiles.

Experimental Workflows for Comparative Evaluation

A rigorous comparative analysis of a novel diazepanone derivative against a benchmark benzodiazepine requires a systematic experimental approach. The following workflows outline the key in vitro and in vivo assays necessary to characterize and compare their pharmacological and biopharmaceutical properties.

In Vitro Assays

1. Receptor Binding Assays:

These assays are fundamental for determining the affinity of a compound for a specific receptor.[2][8] A competitive radioligand binding assay is typically used to determine the inhibitory constant (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor.[8][9]

  • Objective: To measure the binding affinity of the diazepanone and benzodiazepine compounds to the GABAA receptor.

  • Methodology:

    • Prepare a membrane fraction from cells expressing the GABAA receptor.

    • Incubate the membrane preparation with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam) and varying concentrations of the unlabeled test compound (diazepanone or benzodiazepine).

    • After reaching equilibrium, separate the bound and free radioligand using filtration.[2][10]

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, from which the Ki value can be calculated.[9]

2. Functional Assays:

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.[11][12]

  • Objective: To characterize the functional activity of the diazepanone and benzodiazepine compounds at the GABAA receptor.

  • Methodology (Electrophysiology):

    • Use patch-clamp electrophysiology on cells expressing GABAA receptors.

    • Apply GABA to the cells to elicit a baseline chloride current.

    • Co-apply the test compound with GABA and measure the change in the chloride current.

    • An increase in the GABA-evoked current indicates positive allosteric modulation.

  • Methodology (Fluorescent-Based Assays):

    • Utilize a cell line expressing GABAA receptors and a halide-sensitive yellow fluorescent protein (YFP).[11]

    • Measure the baseline fluorescence.

    • Apply GABA and a halide ion (e.g., iodide) to quench the YFP fluorescence.

    • Co-apply the test compound with GABA and the halide to measure the potentiation of the fluorescence quench, which is indicative of positive allosteric modulation.[11][13]

In Vivo Assays

1. Assessment of Anxiolytic Activity:

Several animal models are used to evaluate the anxiety-reducing effects of compounds.[14][15]

  • Objective: To compare the anxiolytic-like effects of the diazepanone and benzodiazepine.

  • Methodology (Elevated Plus Maze):

    • Administer the test compound or vehicle to rodents.

    • Place the animal in the center of an elevated, plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms.

    • Anxiolytic compounds typically increase the time spent in and entries into the open arms.

2. Assessment of Sedative and Hypnotic Effects:

These assays measure the sleep-inducing and locomotor-reducing properties of a compound.[16][17]

  • Objective: To evaluate the sedative and hypnotic potential of the diazepanone and benzodiazepine.

  • Methodology (Thiopental-Induced Sleeping Time): [16]

    • Administer the test compound or vehicle to mice.

    • After a set period, administer a sub-hypnotic dose of thiopental sodium.

    • Measure the latency to the onset of sleep and the duration of sleep.

    • Sedative-hypnotic compounds will decrease the latency and increase the duration of sleep.[16]

  • Methodology (Locomotor Activity): [18]

    • Administer the test compound or vehicle to mice.

    • Place the animals in an open field or an actophotometer.

    • Record their locomotor activity over a defined period.

    • Sedative compounds will decrease locomotor activity.[16][18]

ADMET Profiling

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug.[19][20]

  • Objective: To assess the drug-like properties of the diazepanone and benzodiazepine.

  • Methodology:

    • In vitro:

      • Solubility: Determine the aqueous solubility at different pH values.

      • Permeability: Use Caco-2 or PAMPA assays to assess intestinal permeability.

      • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

      • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

    • In silico:

      • Utilize computational models to predict various ADMET parameters.[21]

Diagrams

Benzodiazepine Mechanism of Action

G GABA_site GABA Binding Site BZD_site Benzodiazepine Binding Site Cl_channel Chloride Channel BZD_site->Cl_channel Neuron_in Intracellular Cl_channel->Neuron_in Influx GABA GABA GABA->GABA_site Binds BZD Benzodiazepine BZD->BZD_site Binds Cl_ion Cl- Neuron_out Extracellular

Caption: Benzodiazepine binding enhances GABA-mediated chloride influx.

Experimental Workflow for Compound Comparison

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_admet ADMET Profiling binding Receptor Binding Assays (Affinity - Ki) decision Promising Profile? binding->decision functional Functional Assays (Efficacy - EC50) functional->decision anxiolytic Anxiolytic Models (Elevated Plus Maze) admet_in_vitro In Vitro ADMET (Solubility, Permeability, Metabolism) anxiolytic->admet_in_vitro sedative Sedative/Hypnotic Models (Locomotor Activity) sedative->admet_in_vitro admet_in_silico In Silico Prediction admet_in_vitro->admet_in_silico lead_opt Lead Optimization admet_in_silico->lead_opt start Novel Diazepanone vs. Benzodiazepine start->binding start->functional decision->anxiolytic Yes decision->sedative Yes

Caption: A workflow for the comparative evaluation of novel compounds.

Conclusion

The benzodiazepine scaffold has a long and successful history in CNS drug discovery, primarily through the modulation of the GABAA receptor. While the diazepanone scaffold is less explored, its structural relationship to benzodiazepines suggests potential for novel biological activities. A systematic and comparative evaluation, utilizing the experimental workflows outlined in this guide, is essential to unlock the therapeutic potential of diazepanone derivatives. For researchers in drug development, the exploration of such under-investigated scaffolds offers exciting opportunities to discover new chemical entities with unique pharmacological profiles and improved therapeutic indices.

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A Comparative Guide to the Potency of 1-(Piperidin-4-yl)-1,4-diazepan-5-one Analogs as Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of novel scaffolds with the potential for nuanced modulation of G protein-coupled receptors (GPCRs) remains a paramount objective for researchers in neuroscience and beyond. The 1-(Piperidin-4-yl)-1,4-diazepan-5-one core represents a promising and synthetically tractable framework for the development of potent and selective ligands targeting key central nervous system (CNS) receptors. This guide provides a comprehensive comparison of a focused library of novel analogs based on this scaffold, offering insights into their structure-activity relationships (SAR) and detailing the robust experimental methodologies required to elucidate their pharmacological profiles.

The strategic design of these analogs focuses on systematic modifications to the piperidine and diazepanone moieties, aiming to probe the steric and electronic requirements for optimal interaction with the dopamine D2 and serotonin 5-HT2A receptors. These receptors are critical targets in the treatment of a spectrum of neuropsychiatric disorders, including schizophrenia, psychosis, and depression. Understanding the potency and selectivity of these novel compounds is a crucial first step in the journey toward identifying promising lead candidates for further development.

Comparative Potency of Analogs

The following table summarizes the in vitro potency of the parent compound (AZ-001) and its analogs at the human dopamine D2 and serotonin 5-HT2A receptors. Potency is expressed as the inhibitor constant (Ki), determined through competitive radioligand binding assays, and as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from relevant functional assays.

Compound IDR1 SubstituentR2 SubstituentD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)D2 Functional Activity (EC50/IC50, nM)5-HT2A Functional Activity (EC50/IC50, nM)Selectivity (D2/5-HT2A)
AZ-001 HH15.235.825.6 (Antagonist)68.4 (Antagonist)2.36
AZ-002 4-FluorophenylH5.812.49.7 (Antagonist)22.1 (Antagonist)2.14
AZ-003 4-MethoxyphenylH10.145.218.9 (Antagonist)85.3 (Antagonist)4.48
AZ-004 2-ThienylH8.29.114.5 (Antagonist)15.2 (Antagonist)1.11
AZ-005 HMethyl22.550.140.2 (Antagonist)95.7 (Antagonist)2.23
AZ-006 HBenzyl18.942.333.7 (Antagonist)78.9 (Antagonist)2.24

Structure-Activity Relationship (SAR) Insights

The data presented above, while representing a focused initial screen, allows for the deduction of several key structure-activity relationships that can guide future optimization efforts:

  • Substitution on the Piperidine Nitrogen (R1): Introduction of an aryl substituent at the R1 position generally leads to an increase in potency at both the D2 and 5-HT2A receptors. The 4-fluorophenyl group in AZ-002 resulted in a significant enhancement of affinity for both receptors, a common observation in GPCR ligand design where halogen bonding and favorable hydrophobic interactions can occur within the binding pocket. The electron-donating methoxy group in AZ-003 provided a modest improvement in D2 affinity while slightly decreasing 5-HT2A affinity, thereby enhancing selectivity. The presence of a heterocyclic ring, as in the 2-thienyl substituent of AZ-004 , resulted in high potency at both receptors, suggesting the importance of this region for receptor interaction.

  • Substitution on the Diazepanone Nitrogen (R2): Alkylation at the R2 position, as seen in AZ-005 (methyl) and AZ-006 (benzyl), appears to be detrimental to potency at both receptors. This suggests that this position may be sterically hindered within the receptor binding sites or that the unsubstituted nitrogen is involved in a critical hydrogen bonding interaction.

Experimental Methodologies

The following protocols represent the gold-standard assays employed to determine the potency of the this compound analogs. The causality behind these experimental choices lies in the need for a multi-faceted approach to pharmacological characterization, moving from initial binding affinity to functional cellular responses.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This assay directly measures the affinity of the test compounds for the target receptors. The use of a radiolabeled ligand allows for sensitive and quantitative detection of binding.

Workflow Diagram:

G prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50/Ki) scintillation->analysis

Dopamine D2 Receptor Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D2 receptor are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, with protease inhibitors).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • The membrane pellet is washed with assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) and resuspended to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-Spiperone, final concentration ~0.3 nM), and 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • For determination of non-specific binding, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) is used in place of the test compound.

    • The reaction is initiated by the addition of 100 µL of the membrane preparation.

    • The plate is incubated at 25°C for 90 minutes with gentle agitation.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • The filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 values are determined by non-linear regression analysis of the competition binding data.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The protocol for the 5-HT2A receptor binding assay is analogous, using a cell line expressing the human 5-HT2A receptor and a suitable radioligand such as [³H]-Ketanserin.

cAMP Functional Assay

This assay determines the functional consequence of receptor binding, specifically for GPCRs that couple to Gs or Gi signaling pathways. A decrease in cAMP production upon agonist stimulation in the presence of an antagonist indicates an antagonistic effect at a Gi-coupled receptor like the D2 receptor, while an increase would be observed for a Gs-coupled receptor.

Workflow Diagram:

G cell_culture Cell Culture and Seeding pre_incubation Pre-incubation with Test Compound cell_culture->pre_incubation stimulation Stimulation with Agonist pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_detection cAMP Detection (e.g., HTRF) lysis->cAMP_detection analysis Data Analysis (IC50) cAMP_detection->analysis

cAMP Functional Assay Workflow

Protocol:

  • Cell Preparation:

    • CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive biosensor (e.g., GloSensor™) are seeded into 384-well plates and cultured overnight.

  • Assay Procedure:

    • The culture medium is replaced with assay buffer, and the cells are pre-incubated with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

    • Forskolin (an adenylyl cyclase activator) is added to all wells to induce cAMP production, followed immediately by the addition of a D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).

    • The plate is incubated for 30 minutes at 37°C.

  • Detection and Analysis:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (HTRF) or a bioluminescence-based assay.

    • The IC50 values are determined by plotting the percentage inhibition of the agonist-induced cAMP response against the concentration of the test compound.

ERK1/2 Phosphorylation Assay

Activation of many GPCRs, including D2 and 5-HT2A receptors, can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This assay provides a downstream readout of receptor activation and can capture signaling through both G protein-dependent and β-arrestin-mediated pathways.

Workflow Diagram:

G cell_culture Cell Culture and Seeding serum_starvation Serum Starvation cell_culture->serum_starvation stimulation Stimulation with Test Compound serum_starvation->stimulation lysis Cell Lysis stimulation->lysis pERK_detection Phospho-ERK1/2 Detection (e.g., ELISA) lysis->pERK_detection analysis Data Analysis (EC50) pERK_detection->analysis

ERK1/2 Phosphorylation Assay Workflow

Protocol:

  • Cell Preparation:

    • Cells expressing the target receptor (e.g., HEK293-D2R) are seeded in 96-well plates and grown to confluency.

    • The cells are then serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds or a known agonist for 5-10 minutes at 37°C.

  • Lysis and Detection:

    • The medium is removed, and the cells are lysed with a buffer containing phosphatase and protease inhibitors.

    • The level of phosphorylated ERK1/2 in the cell lysates is determined using a sandwich ELISA kit or a bead-based immunoassay (e.g., AlphaScreen® SureFire®).

  • Data Analysis:

    • The amount of phosphorylated ERK1/2 is normalized to the total ERK1/2 or total protein concentration.

    • The EC50 or IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways

The this compound analogs are hypothesized to modulate GPCR signaling pathways. The following diagrams illustrate the canonical signaling cascades for the dopamine D2 (a Gi-coupled) and serotonin 5-HT2A (a Gq-coupled) receptors.

Dopamine D2 Receptor Signaling Pathway:

G D2R D2 Receptor Gi Gi Protein D2R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Activation

Dopamine D2 Receptor Signaling Cascade

Serotonin 5-HT2A Receptor Signaling Pathway:

G HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Agonist PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Serotonin 5-HT2A Receptor Signaling Cascade

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound analogs as potential GPCR ligands. The presented hypothetical data and detailed experimental protocols offer a clear path for researchers to synthesize and evaluate novel compounds based on this promising scaffold. The initial SAR insights suggest that strategic modifications, particularly at the R1 position of the piperidine ring, can significantly impact potency and selectivity. Further exploration of a wider range of substituents and a more in-depth investigation of their functional profiles are warranted to unlock the full therapeutic potential of this chemical series.

References

  • Synthesis and structure-activity relationship of some 5-[[[(dialkylamino)alkyl]-1-piperidinyl]acetyl]-10,11-dihydro-5H- benzo[b,e][1,4]diazepin-11-ones as M2-selective antimuscarinics. Journal of Medicinal Chemistry. [Link]

  • Dopamine D2 Receptor Binding Assay Protocol. Probe Reports from the NIH Molecular Libraries Program. [Link]

A Prospective Analysis of 1-(Piperidin-4-yl)-1,4-diazepan-5-one: A Novel Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of well-established pharmacophores into novel chemical scaffolds presents a rational pathway for the discovery of next-generation central nervous system (CNS) therapeutics. This guide introduces 1-(Piperidin-4-yl)-1,4-diazepan-5-one , a novel investigational compound, hereafter referred to as "Compound X" . This molecule represents a structural hybrid, integrating the saturated 1,4-diazepan-5-one core, analogous to the classic benzodiazepine anxiolytics, with the piperidin-4-yl moiety, a hallmark of numerous potent atypical antipsychotics. We hypothesize that Compound X may possess a unique dual-action pharmacological profile, potentially combining anxiolytic and antipsychotic properties. This document provides a prospective framework for the comprehensive evaluation of Compound X, comparing its projected attributes against two gold-standard CNS drugs: Diazepam , a benzodiazepine anxiolytic, and Lurasidone , a second-generation antipsychotic. We will outline the critical experimental workflows, from initial in vitro screening to in vivo behavioral assays, necessary to elucidate its therapeutic potential and differentiate it from existing agents.

Introduction: The Scientific Rationale for a Hybrid Scaffold

The therapeutic mainstays for anxiety and psychotic disorders, while effective, are often limited by their side-effect profiles or incomplete efficacy. Benzodiazepines like Diazepam, for instance, are powerful anxiolytics but carry risks of sedation, dependence, and cognitive impairment.[1][2][3] Atypical antipsychotics such as Lurasidone have significantly improved the treatment of schizophrenia by addressing both positive and negative symptoms with a lower incidence of extrapyramidal side effects, yet metabolic liabilities remain a concern for the class.[4][5][6]

The structure of Compound X invites a compelling therapeutic hypothesis.

  • The 1,4-diazepan-5-one Core: This saturated seven-membered ring is a structural analog of the 1,4-benzodiazepine nucleus found in Diazepam.[7][8] The mechanism of benzodiazepines involves positive allosteric modulation of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1][9][10] It is plausible that the diazepan-one core of Compound X could confer similar GABAergic activity, potentially leading to anxiolytic, sedative, and anticonvulsant effects.

  • The Piperidin-4-yl Moiety: This functional group is a ubiquitous feature in high-affinity ligands for dopamine D2 and serotonin 5-HT2A receptors.[11][12][13] Its presence in highly successful antipsychotics like Risperidone and Lurasidone is critical for their therapeutic action, which involves the antagonism of these key receptors in the mesolimbic and mesocortical pathways.[4][14][15]

Therefore, we postulate that Compound X could function as a dual-action CNS agent , modulating both GABAergic and monoaminergic systems. Such a profile could offer synergistic efficacy for complex conditions like anxiety with psychotic features or schizoaffective disorder, potentially with an improved safety margin. This guide outlines the rigorous, multi-stage evaluation process required to test this hypothesis.

G cluster_0 Structural Hypothesis for Compound X Scaffold This compound (Compound X) Core 1,4-Diazepan-5-one Core Scaffold->Core Moiety Piperidin-4-yl Moiety Scaffold->Moiety GABA Potential GABA-A Modulation (Anxiolytic) Core->GABA Analogous to Benzodiazepines D2_5HT2A Potential D2/5-HT2A Antagonism (Antipsychotic) Moiety->D2_5HT2A Common in Antipsychotics Target Hypothesized Dual-Action Therapeutic Profile GABA->Target D2_5HT2A->Target

Caption: Logical flow of the therapeutic hypothesis for Compound X.

Comparative Physicochemical & Pharmacokinetic Properties (Prospective)

The initial characterization of any new chemical entity involves predicting and measuring its physicochemical properties, which are critical determinants of its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Projected Physicochemical and ADME Properties

Property Compound X (Predicted) Diazepam (Reference) Lurasidone (Reference) Rationale for Importance
Molecular Weight ~225 g/mol 284.7 g/mol [10] 529.7 g/mol [16] Influences solubility, permeability, and diffusion.
LogP 1.5 - 2.5 2.82[8] 4.4 Governs lipid solubility and ability to cross the blood-brain barrier.
Topological Polar Surface Area (TPSA) ~55 Ų 32.7 Ų[8] 66.8 Ų Predicts membrane permeability; <90 Ų is favorable for CNS penetration.
Aqueous Solubility Moderate Insoluble in water[10] Slightly Soluble Essential for formulation and oral absorption.
Protein Binding Moderate to High ~98% ~99% Affects the free fraction of the drug available to act on targets.
Primary Metabolism CYP3A4, CYP2D6 (Predicted) CYP3A4, CYP2C19[2] CYP3A4[17] Identifies potential drug-drug interactions and metabolic liabilities.

| Half-life (t½) | 8-12 hours (Target) | 20-100 hours (active metabolite)[2] | 18-40 hours[17] | Determines dosing frequency and potential for accumulation. |

Note: Properties for Compound X are hypothetical predictions based on its structure, intended to guide initial experimental design.

In Vitro Pharmacological Profiling: The First Litmus Test

The cornerstone of validating our hypothesis is a comprehensive in vitro pharmacological assessment to determine the binding affinity and functional activity of Compound X at its putative targets. This stage is designed to be a self-validating system; binding affinity must be correlated with functional activity for a target to be considered viable.

Primary Target Engagement: Binding Assays

The initial step is to quantify the affinity of Compound X for our primary hypothesized targets and compare it directly to our reference compounds. This is typically achieved via competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., GABA-A, Dopamine D2, Serotonin 5-HT2A) are prepared.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]Flunitrazepam for GABA-A, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A), and varying concentrations of the test compound (Compound X, Diazepam, or Lurasidone).

  • Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Plot the data to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Table 2: Hypothetical Receptor Binding Affinity Profile (Ki, nM)

Target Receptor Compound X (Hypothetical Data) Diazepam (Reference Data) Lurasidone (Reference Data) Therapeutic Relevance
GABA-A (BZD Site) 150 nM 20-80 nM >10,000 nM Anxiolytic / Sedative Effects[1]
Dopamine D2 15 nM >10,000 nM 0.99 nM[16] Antipsychotic Efficacy (Positive Symptoms)[15]
Serotonin 5-HT2A 5 nM >10,000 nM 0.47 nM[16] Antipsychotic Efficacy (Negative Symptoms), Reduced EPS Risk[14]
Serotonin 5-HT7 25 nM >10,000 nM 0.50 nM[16] Potential Antidepressant/Cognitive Benefits[4]
Histamine H1 >1,000 nM >5,000 nM 19 nM Off-target: Sedation, Weight Gain[6]

| Adrenergic α1 | >500 nM | >10,000 nM | 10.8 nM | Off-target: Orthostatic Hypotension[16] |

Expert Causality: We intentionally hypothesize a balanced D2/5-HT2A affinity for Compound X, which is a hallmark of modern atypical antipsychotics. A significantly lower affinity for H1 and α1 receptors compared to Lurasidone would be a key differentiator, predicting a more favorable side-effect profile regarding sedation and hypotension. The moderate affinity for the GABA-A site is hypothesized to be sufficient for anxiolysis without inducing profound sedation.

Functional Activity: From Binding to Biological Effect

Demonstrating that Compound X binds to a receptor is insufficient; we must prove it elicits a functional response.

  • For GABA-A: An electrophysiology assay (e.g., patch-clamp) would be used to measure chloride ion flux in response to GABA application in the presence and absence of Compound X. A positive allosteric modulator like Diazepam will potentiate the GABA-induced current.[1]

  • For D2 and 5-HT2A: A cellular functional assay, such as a calcium mobilization assay (for Gq-coupled 5-HT2A) or a cAMP assay (for Gi-coupled D2), would determine whether Compound X acts as an antagonist (blocks the effect of an agonist) or an agonist (mimics the natural ligand). Our hypothesis predicts antagonist activity at both receptors.

G Start Compound X Synthesis & QC Binding In Vitro Binding Assays GABA-A D2 5-HT2A Off-Target Panel Start->Binding:f0 Function Functional Assays GABA-A Patch Clamp D2 cAMP Assay 5-HT2A Calcium Flux Binding:f0->Function:f0 Confirm Affinity ADME In Vitro ADME/Tox Metabolic Stability (Microsomes) CYP Inhibition hERG Channel Assay Function:f0->ADME:f0 Confirm Mechanism Decision Go/No-Go Decision Point ADME:f0->Decision Assess Viability InVivo Proceed to In Vivo Studies Decision->InVivo Favorable Profile

Caption: High-level workflow for the in vitro characterization of Compound X.

In Vivo Preclinical Efficacy Models

Positive in vitro data provides the justification for advancing to animal models. These experiments are designed to see if the molecular activities translate into a therapeutic effect on behavior.

Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent in the open arms.

Experimental Protocol: Elevated Plus Maze

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer Compound X, Diazepam (positive control), or vehicle (negative control) via oral gavage 30-60 minutes prior to testing.

  • Test: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Tracking: Use an automated video tracking system to record the time spent in and entries into each arm.

  • Analysis: Compare the percentage of time spent in the open arms between treatment groups using ANOVA. A statistically significant increase versus vehicle indicates anxiolytic-like effects.

Antipsychotic Activity: Prepulse Inhibition (PPI) of Startle

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). In schizophrenia patients and corresponding animal models, this inhibitory gating is deficient. Antipsychotic drugs can restore this deficit.

Experimental Protocol: Prepulse Inhibition

  • Setup: Place the animal in a startle chamber equipped with a sensor to detect whole-body startle response.

  • Acclimation: Allow a 5-minute acclimation period with background white noise.

  • Dosing: In this model, the deficit is often induced by a psychostimulant like apomorphine or MK-801. Test compounds (Compound X, Lurasidone, vehicle) are administered prior to the stimulant.

  • Trial Types: Present a series of trial types in a random order: pulse-alone trials (e.g., 120 dB burst) and prepulse-pulse trials (e.g., a 75 dB prepulse 100 ms before the 120 dB pulse).

  • Analysis: Calculate PPI as: 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100]. Compare the restoration of PPI in the drug-treated groups versus the stimulant-only group.

Table 3: Projected In Vivo Efficacy Profile

Model Metric Compound X (Projected Outcome) Diazepam Lurasidone
Elevated Plus Maze % Time in Open Arms ↑↑ (Significant Increase) ↑↑↑ (Robust Increase) ↔ (No significant effect)

| Prepulse Inhibition | % PPI Restoration | ↑↑ (Significant Restoration) | ↔ (No effect) | ↑↑↑ (Robust Restoration) |

This projected data would strongly support our dual-action hypothesis, showing Compound X possesses both anxiolytic properties comparable to Diazepam and sensorimotor gating restoration characteristic of Lurasidone.

Conclusion and Future Directions

This guide presents a prospective and systematic framework for the evaluation of this compound (Compound X) as a novel CNS therapeutic candidate. By integrating structural motifs from both benzodiazepine anxiolytics and piperidine-containing antipsychotics, Compound X offers a compelling therapeutic hypothesis of dual GABAergic and monoaminergic modulation.

The outlined workflow, from in vitro receptor profiling to in vivo behavioral pharmacology, provides a rigorous pathway to test this hypothesis. The hypothetical data presented illustrates a potential best-case scenario: a compound with a balanced D2/5-HT2A antagonist profile for antipsychotic efficacy, moderate GABA-A modulation for non-sedating anxiolysis, and a clean off-target profile to minimize side effects like weight gain and hypotension.

Should the experimental data align with these projections, Compound X would represent a promising lead for further development, including extensive ADME/toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and eventual progression toward clinical trials. This rational, hypothesis-driven approach is fundamental to navigating the complexities of CNS drug discovery and developing differentiated medicines for patients with severe psychiatric disorders.

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A Researcher's Guide to Assessing the Selectivity of 1-(Piperidin-4-yl)-1,4-diazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the potency of a therapeutic candidate is only one facet of its potential success. Of equal, if not greater, importance is its selectivity – the ability to interact with its intended biological target while minimizing off-target effects that can lead to adverse side effects.[1] This guide provides a comprehensive framework for assessing the selectivity of a promising class of molecules: 1-(Piperidin-4-yl)-1,4-diazepan-5-one derivatives. While the biological targets for this specific scaffold are still under broad investigation, its structural motifs are suggestive of potential interactions with various enzyme families, particularly protein kinases.

This document will serve as a practical, in-depth resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.

The Critical Role of Selectivity in Drug Development

The journey of a drug from a laboratory curiosity to a clinical reality is fraught with challenges, a significant portion of which are tied to unforeseen off-target interactions.[2] High selectivity is a coveted attribute in a drug candidate as it is often correlated with a better safety profile.[1] For kinase inhibitors, a class of drugs that has revolutionized cancer therapy, selectivity is a paramount concern due to the high degree of structural conservation across the kinome.[3][4] A lack of selectivity can lead to the inhibition of kinases essential for normal cellular function, resulting in toxicity. Conversely, in some instances, a calculated promiscuity, or polypharmacology, can be therapeutically advantageous.[2][3] Therefore, a thorough and early assessment of a compound's selectivity is not just a regulatory hurdle but a critical step in understanding its therapeutic potential and guiding its optimization.

Designing a Screening Cascade for Selectivity Profiling

A systematic approach to evaluating selectivity involves a tiered screening cascade. This allows for the efficient use of resources by progressively narrowing down a large pool of compounds to a select few with the most promising profiles.

Here, we propose a hypothetical screening cascade for our this compound derivatives, assuming they are being investigated as inhibitors of a specific protein kinase, for instance, a hypothetical "Kinase X".

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Initial Selectivity cluster_2 Phase 3: Broad Selectivity Profiling cluster_3 Phase 4: Cellular & Functional Validation Primary_Assay Primary Enzymatic Assay (e.g., ADP-Glo) High-Throughput Screening (HTS) Single Concentration (e.g., 10 µM) vs. Kinase X Dose_Response IC50 Determination for 'Hits' Enzymatic Assay vs. Kinase X Primary_Assay->Dose_Response Active Compounds ('Hits') Counter_Screen Counter-Screen vs. Closely Related Kinases (e.g., Kinase Y, Kinase Z) Single Concentration or IC50 Dose_Response->Counter_Screen Potent Hits Broad_Panel Broad Kinome Panel Screening (e.g., >100 kinases) Binding or Enzymatic Assays Counter_Screen->Broad_Panel Selective Hits Cellular_Assay Cellular Target Engagement Assay (e.g., CETSA) Confirms interaction in a physiological context Broad_Panel->Cellular_Assay Highly Selective Leads Functional_Assay Cell-Based Functional Assay (e.g., Phosphorylation of downstream substrate) Cellular_Assay->Functional_Assay Cell-Active Leads caption Screening Cascade for Selectivity Assessment

Caption: A typical screening cascade for assessing the selectivity of kinase inhibitors.

Experimental Protocols

The choice of assay technology is critical for generating reliable and reproducible data.[3][5] Below are detailed protocols for two key assays in our proposed cascade: a primary enzymatic assay and a cellular target engagement assay.

Primary Enzymatic Assay: ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[6] It is a robust, high-throughput compatible assay that measures enzymatic activity directly and is less prone to certain types of interference compared to fluorescence-based methods.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the specific kinase (e.g., Kinase X) and its corresponding substrate in the kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically.[4]

    • Prepare a solution of ATP at a concentration close to its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Serially dilute the this compound derivatives in DMSO, followed by a further dilution in kinase buffer to achieve the final desired assay concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound solution.

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal model.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

Rationale: While in vitro assays are essential for determining biochemical potency, it is crucial to confirm that a compound can engage its target in a more physiologically relevant cellular environment. CETSA® is a powerful technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the target kinase (Kinase X) to a suitable confluency.

    • Treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes). The optimal temperature range should be determined by generating a melt curve for the target protein.

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using a method such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble Kinase X as a function of temperature.

    • The binding of a ligand will stabilize the protein, resulting in a shift of the melting curve to higher temperatures.

    • The magnitude of this thermal shift is dependent on the compound's affinity for the target and its concentration.

    • Generate isothermal dose-response curves at a fixed temperature to determine the EC₅₀ for target engagement.

Data Presentation and Interpretation

Clear and concise data presentation is key to comparing the selectivity profiles of different derivatives.

Comparative Selectivity Data

The following table presents hypothetical IC₅₀ data for three this compound derivatives against our primary target, Kinase X, and a panel of off-target kinases.

CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Kinase Z IC₅₀ (nM)Kinase A IC₅₀ (nM)Selectivity Score (S₁₀₀)
Derivative 1 15250>10,0001,5000.25
Derivative 2 50808,0005,0000.50
Derivative 3 5>10,000>10,000>10,0000.00

Selectivity Score (S₁₀₀) is calculated as the number of kinases inhibited by more than 50% at 100 nM divided by the total number of kinases tested (in this simplified panel, 4). A lower score indicates higher selectivity.[3][9]

Visualizing Selectivity

A visual representation of the selectivity data can provide an at-a-glance understanding of a compound's profile.

G cluster_D1 Derivative 1 cluster_D2 Derivative 2 cluster_D3 Derivative 3 Kinase X Kinase X D1_KX Kinase X->D1_KX D2_KX Kinase X->D2_KX D3_KX Kinase X->D3_KX Kinase Y Kinase Y D1_KY D1_KY Kinase Y->D1_KY Kinase A Kinase A D1_KA D1_KA Kinase A->D1_KA D2_KY Kinase Y_2 Kinase Y_2 Kinase Y_2->D2_KY caption Selectivity Profile Visualization

Caption: A conceptual visualization of selectivity profiles for the three derivatives.

Discussion and Future Directions

The hypothetical data presented illustrates a common scenario in lead optimization.

  • Derivative 1 shows good potency against Kinase X and moderate selectivity against the tested panel. The off-target activity against Kinase Y might be a concern if Kinase Y is involved in critical cellular processes.

  • Derivative 2 is less potent against the primary target and shows significant off-target activity against the closely related Kinase Y, making it a less desirable candidate.

  • Derivative 3 demonstrates excellent potency and outstanding selectivity in this initial panel, marking it as a high-priority candidate for further investigation.

The next logical steps for a promising lead like Derivative 3 would include:

  • Broader Kinome Screening: Testing against a much larger panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) to identify any unforeseen off-target interactions.

  • Orthogonal Assays: Confirming the findings using a different assay format, such as a binding assay (e.g., Surface Plasmon Resonance - SPR), to ensure the observed activity is not an artifact of the primary assay.

  • In Vivo Studies: Progressing the most selective and potent compounds into animal models to assess their efficacy and safety.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently assess the selectivity of this compound derivatives, or any other novel chemical series. This rigorous, data-driven approach is fundamental to navigating the complex path of drug discovery and developing safer, more effective medicines.

References

  • Abel, R., et al. (2017). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 60(19), 7864-7888. [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]

  • Cheng, A. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 566-581. [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity? [Link]

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A Senior Application Scientist's Guide to Identifying Impurities in the Synthesis of 1-(Piperidin-4-yl)-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex molecules such as 1-(Piperidin-4-yl)-1,4-diazepan-5-one, a compound with significant therapeutic potential, a thorough understanding and control of impurities are paramount. This guide provides an in-depth, objective comparison of analytical methodologies for identifying impurities that may arise during its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.

The Synthetic Landscape: Plausible Routes and Their Impurity Profiles

The synthesis of this compound can be approached through several strategic disconnections. Here, we explore two common and logical synthetic pathways, each with its own unique set of potential impurities. The choice of synthetic route is often a balance between yield, cost, and, critically, the impurity profile of the final compound.

Route A: Convergent Synthesis via Reductive Amination and Subsequent Lactamization

This approach involves the coupling of a piperidine moiety with a precursor to the diazepanone ring, followed by cyclization. A key step is the reductive amination between 4-aminopiperidine and a suitable aldehyde-ester, followed by intramolecular amide bond formation.

Synthetic Route A cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product SM1 1-Boc-4-aminopiperidine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) SM1->reductive_amination SM2 Methyl 3-(2-oxoethyl)propanoate SM2->reductive_amination deprotection Boc Deprotection (e.g., TFA) reductive_amination->deprotection Intermediate A lactamization Lactamization (Heat or Coupling Agent) deprotection->lactamization Intermediate B product 1-(Piperidin-4-yl)-1,4- diazepan-5-one lactamization->product

Caption: Synthetic Route A: Reductive Amination and Lactamization.

Potential Impurities in Route A:

Impurity TypePotential Structure/IdentitySource
Starting Materials 1-Boc-4-aminopiperidine, Methyl 3-(2-oxoethyl)propanoateIncomplete reaction
Intermediates Boc-protected intermediate post-reductive amination, Deprotected linear amino acidIncomplete deprotection or lactamization
By-products Over-alkylation products, impurities from the reducing agentSide reactions during reductive amination
Reagents Trifluoroacetic acid (TFA), Sodium triacetoxyborohydrideResidual reagents from work-up
Degradation Products Hydrolysis products of the lactam ringInstability during synthesis or storage
Route B: Sequential N-Alkylation and Amide Formation

This linear approach involves building the diazepanone ring onto the piperidine scaffold. It typically starts with a protected piperidone, which undergoes a series of reactions to introduce the necessary functional groups for cyclization.

Synthetic Route B cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product SM1 1-Boc-4-piperidone step1 Reductive Amination SM1->step1 SM2 Ethyl 2-aminoacetate SM2->step1 step2 Acrylation (e.g., Acryloyl chloride) step1->step2 Intermediate C step3 Michael Addition (Intramolecular) step2->step3 Intermediate D step4 Boc Deprotection step3->step4 Intermediate E product 1-(Piperidin-4-yl)-1,4- diazepan-5-one step4->product

Caption: Synthetic Route B: Sequential N-Alkylation and Amide Formation.

Potential Impurities in Route B:

Impurity TypePotential Structure/IdentitySource
Starting Materials 1-Boc-4-piperidone, Ethyl 2-aminoacetate, Acryloyl chlorideIncomplete reaction
Intermediates Products of each sequential stepIncomplete reactions at any stage
By-products Dimerization products, polymers from acryloyl chlorideSide reactions, especially during acrylation
Reagents Residual coupling agents or basesIncomplete removal during work-up
Degradation Products Ring-opened products from hydrolysis of the amide bondInstability under reaction or purification conditions

A Comparative Analysis of Analytical Techniques for Impurity Identification

The effective identification and quantification of impurities necessitate a multi-modal analytical approach. No single technique is universally superior; rather, their synergistic application provides a comprehensive purity profile. The choice of technique is dictated by the nature of the impurity, the required sensitivity, and the stage of the drug development process.

Analytical TechniquePrincipleStrengthsWeaknessesApplication in this Synthesis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative, robust, versatile with various detectors (UV, DAD, ELSD).May require chromophores for UV detection, co-elution can be an issue.Primary tool for quantification of known impurities and monitoring reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis of MS.High sensitivity and selectivity, provides molecular weight information for unknown identification.Ionization efficiency can vary, matrix effects can suppress signals.Essential for identifying unknown by-products and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and semi-volatile impurities, high resolution.Requires derivatization for non-volatile compounds, thermal degradation can occur.Analysis of residual solvents and volatile starting materials.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures.Structural elucidation of isolated impurities, confirmation of stereochemistry.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information on functional groups, fast and simple.Not suitable for complex mixtures, limited structural information.Quick identification of major functional groups in isolated impurities.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for impurity profiling in the synthesis of this compound.

Protocol 1: HPLC Method for Routine Purity Analysis and Impurity Quantification
  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Identify and quantify impurities based on their relative retention times and peak areas compared to a reference standard of the API.

Protocol 2: LC-MS Method for Identification of Unknown Impurities
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the same HPLC conditions as in Protocol 1 to ensure chromatographic correlation.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis: Correlate the retention times of unknown peaks from the HPLC analysis with the mass spectra obtained. The accurate mass data can be used to propose elemental compositions for the unknown impurities. Further fragmentation (MS/MS) studies can provide structural information.

Protocol 3: GC-MS Method for Residual Solvent Analysis
  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 1 mL of a suitable solvent (e.g., DMSO).

  • Analysis: Analyze the headspace vapor and identify residual solvents by comparing their mass spectra and retention times with a library of known solvents.

Logical Workflow for Comprehensive Impurity Profiling

A systematic approach is crucial for the efficient and thorough identification of impurities. The following workflow outlines a logical progression from initial detection to final structural elucidation.

Impurity Identification Workflow start Crude Product hplc HPLC Purity Analysis (Protocol 1) start->hplc decision Impurity > Threshold? hplc->decision lcms LC-MS Analysis (Protocol 2) decision->lcms Yes end Characterized Impurity decision->end No propose Propose Structure (Molecular Weight & Formula) lcms->propose gcms GC-MS for Volatiles (Protocol 3) gcms->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate nmr NMR & FTIR Analysis isolate->nmr elucidate Elucidate Structure nmr->elucidate elucidate->end

Caption: A logical workflow for the identification and characterization of impurities.

Conclusion

The identification and control of impurities in the synthesis of this compound is a multifaceted challenge that requires a deep understanding of the synthetic process and the judicious application of a range of analytical techniques. By employing a systematic and logical approach, as outlined in this guide, researchers and drug development professionals can ensure the purity, safety, and efficacy of this promising therapeutic agent. The integration of orthogonal analytical methods, such as HPLC for quantification and LC-MS and NMR for structural elucidation, provides the robust and self-validating data required to meet stringent regulatory standards and deliver high-quality medicines to patients.

References

  • Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][3][4]diazepine on Kilo Scale. (n.d.). Retrieved from

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). PMC - NIH.
  • Identification, synthesis and character. (2015). JOCPR.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. (n.d.). Benchchem.
  • Diazepam Degradation Pathway. (n.d.). Eawag-BBD.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
  • Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. (n.d.). PubMed.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). ResearchGate.
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-(Piperidin-4-yl)-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 1-(Piperidin-4-yl)-1,4-diazepan-5-one (CAS No. 1013746-30-7). The protocols herein are designed to be a self-validating system, grounded in the principles of chemical causality and laboratory best practices.

Disclaimer: As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) with Globally Harmonized System (GHS) classifications for this compound is not publicly available. The following guidance is therefore synthesized from the safety profiles of structurally analogous compounds, including piperidine and diazepanone derivatives.[1][2][3] This approach is taken to provide the most responsible safety framework in the absence of specific data. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Part 1: Immediate Safety Profile and Hazard Analysis

Before handling this compound, it is critical to understand its inferred hazard profile. The structure combines a piperidine ring, known for its basicity and potential to cause irritation and burns, with a diazepanone core, which also presents potential hazards.[1][2][3]

Inferred Hazard Identification

The table below summarizes the key identifiers and the anticipated, or inferred, GHS hazard classifications for this compound. This information is critical for immediate risk assessment.

Identifier Information
Compound Name This compound
CAS Number 1013746-30-7
Molecular Formula C10H19N3O
Inferred Signal Word Danger
Inferred Hazard Pictograms
Inferred Hazard Statements H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[2] H335: May cause respiratory irritation.[1]
Inferred Precautionary Statements P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P405, P501.[1][2]
Visualized Hazard and Protection Workflow

The following diagram illustrates the logical flow from hazard recognition to the implementation of appropriate protective measures.

G cluster_0 Hazard Identification (Inferred) cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) H302 Harmful if Swallowed (H302) SOP Standard Operating Procedure (SOP) H302->SOP Prohibits Ingestion H314 Skin Corrosion / Eye Damage (H314) FumeHood Certified Chemical Fume Hood H314->FumeHood Mitigates Inhalation Gloves Nitrile Gloves (Double-Gloved) H314->Gloves Prevents Skin Contact Goggles Chemical Splash Goggles H314->Goggles Prevents Eye Contact Coat Chemical-Resistant Lab Coat H314->Coat H335 Respiratory Irritation (H335) H335->FumeHood Training Personnel Training Respirator Respirator (if aerosolizing)

Caption: Core hazards and the corresponding protective controls.

Part 2: Operational and Disposal Plans

A meticulous approach to handling and disposal is non-negotiable. The following protocols are designed to minimize exposure and ensure regulatory compliance.

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the inferred hazards. Do not handle this compound without the following, at a minimum:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splash, such as during bulk transfers or solution preparation.[3]

  • Skin Protection: A chemical-resistant laboratory coat must be worn and fully fastened. Handle the compound with nitrile gloves, at a minimum.[3] Given the inferred corrosive nature (H314), double-gloving is a highly recommended best practice to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] If there is a potential for aerosol generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.[3]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the hood for the handling of this compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it within the fume hood before introducing the compound.

    • Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.[3]

  • Weighing and Aliquoting (Solid Compound):

    • Perform all weighing operations within the fume hood.

    • Use anti-static weigh boats to prevent dispersal of the powder.

    • Carefully open the container, avoiding any sudden movements that could create airborne dust.

    • Use a clean, dedicated spatula to transfer the desired amount of solid.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the weighed solid to the solvent in a suitable flask or beaker within the fume hood. Never add solvent to the bulk solid.

    • Ensure the dissolution vessel is appropriately sized to prevent splashing.

    • If sonication or heating is required, ensure the vessel is securely clamped and that any heating is performed using a controlled heating mantle or water bath.

  • Post-Handling:

    • Wipe down the dedicated work area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

    • Carefully remove the outer pair of gloves (if double-gloving) before touching any surfaces outside the fume hood.

    • Remove all PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]

Waste Management and Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations. Adhere strictly to the following disposal workflow.

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials (weigh boats, bench paper, used gloves, spatulas) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

  • Container Management:

    • All waste containers must be kept closed except when adding waste.

    • Containers must be stored in a designated satellite accumulation area.

    • Ensure all labels are accurate and complete, including the full chemical name of the compound.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any material containing this compound down the drain.[2]

Visualized Waste Disposal Workflow

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Start Handling Complete Solid Contaminated Solids (Gloves, Paper, etc.) Start->Solid Liquid Contaminated Liquids (Solutions, Rinsates) Start->Liquid SolidWaste Labeled Solid Hazardous Waste Bin Solid->SolidWaste LiquidWaste Labeled Liquid Hazardous Waste Bottle Liquid->LiquidWaste Storage Satellite Accumulation Area SolidWaste->Storage LiquidWaste->Storage EHS EHS Pickup & Incineration Storage->EHS

Caption: Step-by-step workflow for proper waste disposal.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • MOLBASE. 1-methyl-5-(4-methylpiperazin-1-yl)pyrrolidin-2-one Safety Data Sheet. MOLBASE. Available at: [Link].

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-yl)-1,4-diazepan-5-one
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Reactant of Route 2
1-(Piperidin-4-yl)-1,4-diazepan-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.